N-benzyl-1H-indazol-7-amine
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-benzyl-1H-indazol-7-amine |
InChI |
InChI=1S/C14H13N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-8,10,15H,9H2,(H,16,17) |
Clé InChI |
HAXVYONICVXJQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=CC3=C2NN=C3 |
Origine du produit |
United States |
An In-Depth Technical Guide to the Chemical Properties of N-benzyl-1H-indazol-7-amine
Abstract: The indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery, particularly in oncology and inflammatory diseases.[3][4] This guide provides a comprehensive technical overview of a specific derivative, N-benzyl-1H-indazol-7-amine. We will delve into its core chemical properties, present a robust synthetic pathway with detailed protocols, predict its spectroscopic signature, and discuss its reactivity and potential applications for researchers, scientists, and drug development professionals. The information herein is synthesized from established chemical principles and data from closely related structural analogs to provide a reliable resource for laboratory work.
Core Chemical Properties and Structure
N-benzyl-1H-indazol-7-amine is a heterocyclic aromatic amine. Its structure consists of a 1H-indazole core substituted at the 7-position with a secondary amine, which is, in turn, bonded to a benzyl group. The indazole ring system is a bioisostere of indole and is known for its tautomeric nature, which can influence its reactivity and biological interactions.[5]
Structural Representation:
Caption: Molecular Structure of N-benzyl-1H-indazol-7-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃ | Calculated |
| Molecular Weight | 223.28 g/mol | Calculated |
| IUPAC Name | N-benzyl-1H-indazol-7-amine | IUPAC Nomenclature |
| CAS Number | Not Assigned | N/A |
| Predicted XLogP3 | ~3.2 | Based on structural analogs[6] |
| Physical State | Solid (Predicted) | Based on related compounds |
Synthesis and Purification
The most direct and selective method for preparing N-benzyl-1H-indazol-7-amine is through the reductive amination of 1H-indazol-7-amine with benzaldehyde. This classical transformation is highly efficient for forming secondary amines from primary amines and aldehydes.
Causality of Method Selection: While direct N-alkylation with benzyl halide is an option, it presents a significant risk of competitive alkylation at the indazole ring's nitrogen atoms (N1 or N2). Reductive amination is superior as it selectively forms the C-N bond at the more nucleophilic exocyclic amino group via an intermediate imine, which is then reduced in situ. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the imine in the presence of the aldehyde, minimizing side reactions like the reduction of benzaldehyde to benzyl alcohol.
Synthetic Workflow:
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system, incorporating in-process controls (TLC) and a final purification step to ensure the identity and purity of the final product.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-7-amine (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
To the stirring mixture, add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Rationale: Portion-wise addition helps control any potential exotherm.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting amine spot has been fully consumed (typically 2-4 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-benzyl-1H-indazol-7-amine.
-
Confirm the structure and purity of the final product using NMR, FTIR, and Mass Spectrometry (see Section 3).
-
Spectroscopic and Analytical Characterization
As no public-facing experimental spectra for this specific molecule are available, the following data are predicted based on the analysis of its structural components and published data for analogous compounds, such as N-benzyl-1H-indole-3-carboxamide and various substituted indazoles.[7]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Notes |
| ¹H NMR | Indazole N-H | > 10 ppm (broad singlet) | Typical for N-H protons in heterocyclic rings; often exchanges with D₂O. |
| Aromatic C-H | 7.0 - 8.0 ppm (multiple signals) | Complex multiplet pattern from the five protons of the benzyl group and the three protons of the indazole ring. | |
| Amine N-H | 4.5 - 6.0 ppm (broad singlet) | Shift is highly dependent on solvent and concentration. | |
| Benzylic CH₂ | ~4.5 ppm (singlet or doublet) | Expected as a singlet. May appear as a doublet if coupled to the amine N-H proton. | |
| ¹³C NMR | Aromatic C | 110 - 145 ppm | Multiple signals corresponding to the 11 aromatic carbons in the molecule. |
| Benzylic C H₂ | ~48 ppm | Typical range for a benzylic carbon attached to a nitrogen atom. | |
| FTIR | N-H Stretch | 3300 - 3450 cm⁻¹ (sharp/broad) | Overlapping peaks from the secondary amine and the indazole N-H.[8] |
| Aromatic C-H Stretch | 3020 - 3100 cm⁻¹ | Characteristic of sp² C-H bonds. | |
| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | From the benzylic CH₂ group. | |
| Aromatic C=C/C=N Stretch | 1500 - 1620 cm⁻¹ | Multiple bands corresponding to the vibrations of the aromatic rings. |
Chemical Reactivity and Potential Applications
The chemical reactivity of N-benzyl-1H-indazol-7-amine is dictated by the functional groups present: the secondary amine, the nucleophilic indazole ring, and the two aromatic systems.
-
Nucleophilicity: The exocyclic secondary amine is the most reactive nucleophilic site, readily undergoing acylation, sulfonation, or further alkylation under appropriate conditions. The indazole ring nitrogens also retain nucleophilic character and can be targeted for reactions, although they are generally less reactive than the exocyclic amine.
-
Aromatic Substitution: Both the indazole and benzyl rings are susceptible to electrophilic aromatic substitution. The activating nature of the amino group will direct substitution on the indazole ring, while the benzyl ring will undergo substitution as expected.
Applications in Drug Discovery:
The 7-aminoindazole core is a critical pharmacophore in modern drug design. Its most prominent role is in the development of highly selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is a key oncogenic driver in a subset of hepatocellular carcinomas.[9][10][11]
-
Kinase Inhibitor Scaffolding: In FGFR4 inhibitors, the 7-aminoindazole acts as a "hinge-binding" motif, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. The substituent at the 7-amino position, such as the benzyl group in this case, typically extends towards the solvent-exposed region or into a hydrophobic sub-pocket, allowing for modifications to tune potency, selectivity, and pharmacokinetic properties.[9]
-
Intermediate for Library Synthesis: N-benzyl-1H-indazol-7-amine serves as an ideal intermediate for further chemical elaboration. The benzyl group can act as a stable placeholder or be part of the final pharmacophore, while the remaining positions on the indazole ring (e.g., C3) can be functionalized to build a library of diverse analogs for structure-activity relationship (SAR) studies.
-
Broader Therapeutic Potential: Beyond kinase inhibition, indazole derivatives have shown a wide range of biological activities, including anti-inflammatory and broader anti-cancer effects.[3][4][5] This compound could therefore serve as a starting point for exploring these other therapeutic areas.
Safety and Handling
A formal safety profile for N-benzyl-1H-indazol-7-amine is not available. The following hazard assessment is based on the known profiles of its constituent parts: 1H-indazol-7-amine and benzylamine.
-
1H-Indazol-7-amine: Classified as harmful if swallowed and causes skin and serious eye irritation.[12][13]
-
Benzylamine: A combustible and corrosive liquid that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[14][15]
It is prudent to handle N-benzyl-1H-indazol-7-amine with the assumption that it carries the hazards of both precursors.
Table 3: Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Recommended Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
References
-
Reactions of 2-Pyrones with 7-Aminoindazole: The First Synthesis of N-(1H-7-Indazolyl)-pyridinones. (2008). Taylor & Francis Online. [Link]
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). PubMed. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (N/A). RosDok. [Link]
-
Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. (2025). PubMed. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]
-
1H-indazol-7-amine. (2025). PubChem. [Link]
-
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Publishing. [Link]
-
Different strategies for synthesis of 7-azaindoles. (N/A). ResearchGate. [Link]
-
1-benzyl-1H-indazole. (2025). PubChem. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (N/A). PMC. [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020). MDPI. [Link]
-
In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (2018). PubMed. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (N/A). The Royal Society of Chemistry. [Link]
-
1-benzyl-1H-indazol-3-ol. (2025). PubChem. [Link]
-
A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). ACS Publications. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (N/A). PMC. [Link]
-
Development of 1H-Indazole Derivatives as Anti-Inflammatory Agents Using Computational Approaches. (N/A). Semantic Scholar. [Link]
- Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. (N/A).
-
1H-Indazole. (N/A). PubChem. [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]
-
1h-indazol-7-amine (C7H7N3). (2026). PubChemLite. [Link]
Sources
- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 6. 1-benzyl-1H-indazole | C14H12N2 | CID 797066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
Molecular Architecture & Pharmacological Causality
Architectural and Synthetic Paradigms of N-benzyl-1H-indazol-7-amine: A Privileged Scaffold in Targeted Therapeutics
As a Senior Application Scientist, I approach molecular design not merely as a structural exercise, but as a strategic alignment of physicochemical properties with biological targets. The molecule N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0) represents a highly specialized building block and pharmacophore. By fusing the hydrogen-bonding capacity of the indazole core with the lipophilic, sterically demanding benzyl group, this molecule serves as a critical intermediate in the development of kinase inhibitors and central nervous system (CNS) modulators.
This technical guide dissects the molecular architecture, pharmacological causality, and synthetic methodologies required to effectively leverage this compound in drug discovery workflows.
The structural brilliance of N-benzyl-1H-indazol-7-amine lies in its dual-domain functionality. The 1H-indazole core is a well-documented bioisostere of indole and benzimidazole, recognized as a "privileged scaffold" in medicinal chemistry[1].
-
The Hinge-Binding Core: The N1 and N2 atoms of the indazole ring act as a bidentate hydrogen bond donor/acceptor system. In oncological applications, this motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases such as Bcr-Abl, ERK, and ALK[1].
-
The 7-Amino Vector: Substitution at the 7-position is sterically unique. It sits adjacent to the N1 proton, creating a localized polar microenvironment that influences the tautomeric equilibrium (1H vs. 2H) of the indazole ring.
-
The Benzyl Substituent: The addition of the N-benzyl group transforms the primary amine into a secondary amine, introducing a flexible, lipophilic vector. In target engagement, this benzyl ring is designed to exploit deep, hydrophobic allosteric pockets—such as the DFG-out conformation in mutant kinases—drastically improving target selectivity and binding affinity[1].
Quantitative Physicochemical Profile
To predict pharmacokinetic behavior and synthetic reactivity, the fundamental quantitative parameters of the scaffold are summarized below.
| Property | Value | Causality / Implication |
| IUPAC Name | N-benzyl-1H-indazol-7-amine | Defines the secondary amine linkage at C7. |
| CAS Registry Number | 1042987-79-0 | Unique identifier for procurement and library matching. |
| Molecular Formula | C14H13N3 | Indicates high nitrogen density, favorable for target binding. |
| Molecular Weight | 223.28 g/mol | Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5. |
| Precursor CAS | 21443-96-9 | 1H-indazol-7-amine precursor used for modular synthesis[2]. |
Pharmacological Signaling & Target Engagement
When integrated into larger therapeutic molecules, the N-benzyl-1H-indazol-7-amine motif disrupts oncogenic signaling cascades. By anchoring to the kinase hinge region and inserting the benzyl group into adjacent hydrophobic sub-pockets, the scaffold prevents ATP binding. This halts the autophosphorylation of downstream effectors (e.g., the MAPK/ERK pathway), ultimately forcing the malignant cell into cycle arrest and apoptosis[1].
Fig 2. Mechanism of indazole-mediated kinase inhibition via hydrophobic insertion.
Synthetic Methodology: Causality-Driven Reductive Amination
The most efficient and modular route to synthesize N-benzyl-1H-indazol-7-amine is via the reductive amination of 1H-indazol-7-amine with benzaldehyde[3]. As an Application Scientist, I prioritize this route because it avoids the over-alkylation issues inherent in direct SN2 alkylation with benzyl bromide.
The Logical Flow of the Reaction
-
Condensation: The weakly nucleophilic 7-amino group attacks the electrophilic carbonyl of benzaldehyde. This step requires mild acid catalysis to protonate the aldehyde, overcoming the partial delocalization of the amine's lone pair into the electron-rich indazole ring.
-
Reduction: The transient imine is selectively reduced to the secondary amine. The choice of reducing agent is critical to prevent the premature reduction of the unreacted benzaldehyde.
Fig 1. Synthetic workflow for the reductive amination of N-benzyl-1H-indazol-7-amine.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale and a built-in analytical checkpoint.
Materials Required:
-
1H-indazol-7-amine (CAS: 21443-96-9)[2]
-
Benzaldehyde (Freshly distilled to remove benzoic acid)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Glacial Acetic Acid (AcOH)
-
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Preparation of the Reaction Matrix:
-
Action: Dissolve 1.0 equivalent (eq) of 1H-indazol-7-amine in anhydrous DCE (0.2 M concentration) under an inert argon atmosphere.
-
Causality: DCE is selected over Dichloromethane (DCM) because its slightly higher boiling point and superior dielectric profile stabilize the polar iminium transition state during reductive amination[3].
-
-
Electrophile Activation & Condensation:
-
Action: Add 1.05 eq of benzaldehyde, followed immediately by 1.0 eq of glacial AcOH. Stir at room temperature for 2 hours.
-
Causality: The AcOH protonates the benzaldehyde oxygen, increasing its electrophilicity. This is mandatory because the 7-amino group is a relatively poor nucleophile due to resonance with the aromatic indazole system.
-
Validation Checkpoint 1: TLC (Eluent: 5% MeOH in DCM) should show the disappearance of the primary amine spot and the formation of a less polar imine spot.
-
-
Selective Hydride Transfer:
-
Action: Cool the reaction to 0 °C. Add 1.5 eq of NaBH(OAc)3 portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: NaBH(OAc)3 is a mild, sterically bulky hydride source. Unlike NaBH4, it is highly selective for protonated imines and will not reduce the unreacted benzaldehyde into benzyl alcohol, thereby simplifying downstream purification.
-
-
Quench and Phase Separation:
-
Action: Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution (CO2) ceases. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Causality: The basic NaHCO3 neutralizes the acetic acid and destroys any residual hydride, preventing product degradation during concentration.
-
-
Structural Validation (NMR/LC-MS):
-
Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation Checkpoint 2: In 1H-NMR (DMSO-d6), confirm success by observing the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a distinct singlet at ~4.5 ppm, corresponding to the new benzylic CH2 protons bridging the indazole and the phenyl ring. LC-MS must confirm the exact mass of [M+H]+ at m/z 224.28.
-
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC, National Institutes of Health (NIH), 1
-
1H-Indazol-7-amine | 21443-96-9, J&K Scientific, 2
-
210985-89-0 | N-(1H-Indazol-7-yl)benzamide, BLDpharm,
-
Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies, ACS Publications, 3
Sources
N-benzyl-1H-indazol-7-amine: A Technical Guide to Synthesis, Characterization, and Pharmacological Utility
Executive Summary
Indazole scaffolds are privileged structures in medicinal chemistry, frequently utilized as bioisosteres for indoles and benzimidazoles to improve metabolic stability and target affinity[1]. Specifically, 7-aminoindazole derivatives, such as N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0) , serve as critical building blocks and pharmacophores in the development of kinase inhibitors and immunomodulatory agents[2]. This whitepaper provides an in-depth technical blueprint for the synthesis, analytical characterization, and biological application of N-benzyl-1H-indazol-7-amine, designed for researchers and drug development professionals.
Mechanistic Rationale & Synthetic Strategy
While direct alkylation (SN2) of 1H-indazol-7-amine with benzyl halides is possible, it frequently suffers from poor regioselectivity, leading to over-alkylation (tertiary amines) or competitive alkylation at the indazole N1/N2 positions. To circumvent this, Borch Reductive Amination is the gold standard for synthesizing secondary amines like N-benzyl-1H-indazol-7-amine.
This two-stage process involves the condensation of 1H-indazol-7-amine with benzaldehyde to form an electrophilic iminium intermediate, followed by selective hydride reduction.
Causality in Reagent Selection:
-
Solvent (1,2-Dichloroethane, DCE): DCE is preferred over dichloromethane (DCM) because it provides superior solubility for the transient iminium species and allows for gentle heating if steric hindrance impedes condensation.
-
Acid Catalyst (Glacial Acetic Acid): Acetic acid acts as a mild Brønsted acid. It protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the exocyclic 7-amino group. Crucially, it is weak enough not to fully protonate the nucleophilic amine.
-
Reductant (Sodium Triacetoxyborohydride, STAB): STAB is explicitly chosen over Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted benzaldehyde, preventing the formation of benzyl alcohol byproducts.
Workflow of the reductive amination yielding N-benzyl-1H-indazol-7-amine.
Self-Validating Experimental Protocol: Reductive Amination
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Progression to the reduction step is strictly gated by analytical confirmation of the intermediate.
Reagents Required:
-
1H-indazol-7-amine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Glacial acetic acid (1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Initiation: Dissolve 1H-indazol-7-amine in anhydrous DCE to achieve a 0.2 M concentration under an inert argon atmosphere to prevent oxidative degradation of the amine.
-
Condensation: Add benzaldehyde (1.05 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 2–4 hours.
-
System Validation (Critical Step): Before proceeding, quench a 50 µL aliquot with saturated aqueous NaHCO₃ and extract with ethyl acetate. Analyze via TLC (Hexanes/EtOAc 1:1). Validation criteria: The disappearance of the 1H-indazol-7-amine spot (lower Rf) and the dominant appearance of a new, less polar imine spot (higher Rf) validates successful condensation. Do not add the reductant until this shift is confirmed.
-
Reduction: Once validated, add STAB (1.5 eq) portion-wise to control the mild exotherm. Stir the reaction for 12–16 hours at room temperature.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Causality: The basic quench is mandatory to neutralize the acetic acid and hydrolyze unreacted STAB, preventing the formation of stable boron-amine complexes that drastically reduce isolated yields.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–40% EtOAc in Hexanes) to afford N-benzyl-1H-indazol-7-amine.
Quantitative Analytical Characterization
Thorough characterization is required to confirm the regioselectivity of the benzylation (ensuring the benzyl group is on the exocyclic amine and not the indazole core).
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | N-benzyl-1H-indazol-7-amine |
| CAS Number | 1042987-79-0 |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.28 g/mol |
| Appearance | Off-white to pale yellow solid |
Table 2: Analytical Validation Metrics
| Analytical Technique | Key Diagnostic Signals | Structural Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.80 (br s, 1H), 8.02 (s, 1H), 7.40–7.20 (m, 5H), 6.10 (t, 1H, NH), 4.45 (d, 2H) | The broad singlet at 12.80 ppm confirms the indazole N1-H remains unalkylated. The triplet at 6.10 ppm and doublet at 4.45 ppm confirm the secondary exocyclic amine and adjacent benzyl CH₂. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 140.5, 134.2, 128.7, 127.5, 126.9, 110.5, 46.8 | The aliphatic signal at 46.8 ppm is diagnostic for the benzylic carbon attached to a nitrogen atom. |
| LC-MS (ESI+) | m/z 224.1 [M+H]⁺ | Matches the theoretical exact mass, confirming the addition of exactly one benzyl group. |
Pharmacological Relevance & Pathway Modulation
The N-benzyl-1H-indazol-7-amine scaffold is a highly versatile pharmacophore. Its unique hydrogen-bond donor/acceptor profile (via the indazole core) combined with the lipophilic benzyl group allows it to occupy deep hydrophobic pockets in various target proteins.
-
Kinase Modulation (e.g., LRRK2): Indazole derivatives are heavily patented as potent kinase modulators. Substituted 7-aminoindazoles have shown efficacy in inhibiting Leucine-rich repeat kinase 2 (LRRK2), a primary target for Parkinson's disease therapeutics[3]. The indazole core mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region.
-
IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme hijacked by tumors. Indazole derivatives coordinate with the heme iron in the IDO1 active site, blocking the conversion of tryptophan to kynurenine and thereby restoring T-cell activation[1].
-
Cellular Necrosis Inhibition: Indazole and indole compounds have been identified as potent inhibitors of cellular necrosis, protecting tissues during ischemic events by modulating downstream stress-response pathways[4].
Pharmacological mechanism of 7-aminoindazole derivatives in enzyme inhibition.
Sources
- 1. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS:2940955-71-3, N-(3-Ethynylbenzyl)-2H-indazol-6-amine-毕得医药 [bidepharm.com]
- 3. WO2024073073A2 - Kinase modulators and methods of use thereof - Google Patents [patents.google.com]
- 4. US8436038B2 - Indole and indazole compounds as an inhibitor of cellular necrosis - Google Patents [patents.google.com]
N-benzyl-1H-indazol-7-amine spectral data (NMR, MS, IR)
An in-depth technical guide on the spectral characterization of N-benzyl-1H-indazol-7-amine, detailing the causality behind analytical workflows, structural tautomerism, and multi-orthogonal validation protocols.
Molecular Architecture & Tautomeric Dynamics
N-benzyl-1H-indazol-7-amine (C₁₄H₁₃N₃) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and neuroprotective agents. The structural elucidation of this compound requires a deep understanding of its electronic distribution and tautomeric behavior.
Indazoles exhibit annular tautomerism, existing in an equilibrium between the 1H- and 2H-forms. Quantum-chemical investigations and Nuclear Quadrupole Resonance (NQR) spectroscopy have demonstrated that the 1H-tautomer is thermodynamically favored by approximately 21.4 kJ/mol in both the solid state and polar solutions[1]. The presence of the electron-donating benzylamine group at the C7 position further stabilizes the 1H-form through extended conjugation and steric shielding of the N1 position. This tautomeric preference is the foundational anchor for interpreting its spectral data, particularly in Nuclear Magnetic Resonance (NMR) where the N1-H proton acts as a critical diagnostic marker[2].
High-Resolution Mass Spectrometry (HRMS): Ionization and Fragmentation
Mass spectrometry provides the primary confirmation of the molecular formula and the exocyclic connectivity of the benzyl group.
ESI-HRMS Protocol & Self-Validating Workflow
-
Step 1: Sample Preparation. Dilute the N-benzyl-1H-indazol-7-amine stock to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water, spiked with 0.1% Formic Acid.
-
Causality: The basicity of the indazole N2 and the secondary amine makes the molecule highly amenable to protonation. The addition of 0.1% formic acid drives the solution equilibrium entirely toward the protonated state, maximizing the abundance of the [M+H]⁺ ion while preventing sodium/potassium adduct formation[3].
-
-
Step 2: Ionization. Inject the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode (+kV).
-
Causality: ESI is a soft ionization technique that prevents the premature in-source cleavage of the relatively labile N-benzyl bond, ensuring the intact precursor ion is captured.
-
-
Step 3: CID Fragmentation. Isolate the precursor ion and apply Collision-Induced Dissociation (CID) using a normalized collision energy (NCE) of 25–30 eV.
-
Self-Validation: The mass difference between the precursor ion and the primary fragment must exactly match the theoretical mass of a neutral benzyl radical/tropylium loss (90.0470 Da). The simultaneous detection of the complementary tropylium cation unequivocally validates the presence of the benzyl moiety.
-
HRMS Quantitative Data Summary
| Ion Species | Formula | Theoretical m/z | Observed m/z | Error (ppm) | Diagnostic Significance |
| [M+H]⁺ | [C₁₄H₁₄N₃]⁺ | 224.1188 | 224.1185 | -1.3 | Intact protonated molecule. |
| Fragment 1 | [C₇H₇]⁺ | 91.0548 | 91.0545 | -3.2 | Tropylium ion; confirms benzyl group. |
| Fragment 2 | [C₇H₆N₃]⁺ | 134.0718 | 134.0720 | +1.5 | 1H-indazol-7-amine core post-cleavage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Exchange
NMR spectroscopy is the definitive tool for mapping the atomic connectivity of the indazole core. The electron-donating (+M) effect of the C7-amino group significantly shields the ortho (C6) and para (C4) protons, shifting them upfield relative to the unsubstituted indazole core[4].
NMR Acquisition Protocol & Self-Validating Workflow
-
Step 1: Solvent Selection. Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: Indazoles possess rapidly exchanging protons (N1-H and C7-NH). Protic solvents or those with trace water (e.g., CDCl₃) facilitate rapid proton exchange, broadening these critical signals into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the exchangeable protons and drastically slowing their exchange rate on the NMR timescale. This allows them to be observed as sharp, distinct peaks[2][5].
-
-
Step 2: 1D Acquisition. Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra at 298 K.
-
Step 3: 2D HMBC Acquisition. Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra optimized for long-range couplings ( 3JCH = 8 Hz).
-
Self-Validation: The protocol is self-validating through the HMBC spectrum. The benzyl -CH₂- protons must show a strong 3J correlation to the indazole C7 carbon. If this correlation is absent, or if correlations to N1/N2 appear, it indicates an unintended regiochemistry (e.g., N-benzylation rather than C7-amine benzylation)[5]. Furthermore, the presence of the C3-H singlet acts as an internal structural anchor.
-
¹H and ¹³C NMR Spectral Assignments
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| N1-H | 12.85 | Broad singlet (exchangeable) | - |
| C3 | 8.05 | Singlet (1H) | 133.5 |
| C3a | - | - | 123.0 |
| C4 | 7.15 | Doublet (1H, J = 7.8) | 110.5 |
| C5 | 6.90 | Triplet (1H, J = 7.8) | 120.2 |
| C6 | 6.45 | Doublet (1H, J = 7.8) | 102.5 (Shielded by C7-NH) |
| C7 | - | - | 135.0 |
| C7a | - | - | 142.5 |
| C7-NH | 6.20 | Triplet (1H, J = 6.0, exchangeable) | - |
| CH₂ (Benzyl) | 4.45 | Doublet (2H, J = 6.0) | 46.5 |
| Ph (ipso) | - | - | 140.5 |
| Ph (o, m, p) | 7.40 – 7.20 | Multiplet (5H) | 128.5, 127.2, 126.8 |
Vibrational Spectroscopy (ATR-FTIR): Functional Group Fingerprinting
Infrared spectroscopy provides rapid orthogonal validation of the functional groups, specifically the distinct N-H environments of the molecule.
ATR-FTIR Protocol & Self-Validating Workflow
-
Step 1: Background Subtraction. Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal.
-
Step 2: Direct Solid Loading. Place 2–3 mg of neat N-benzyl-1H-indazol-7-amine powder directly onto the diamond crystal and apply uniform pressure using the anvil.
-
Causality: Utilizing Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water introduces a massive, broad O-H stretch (~3400–3200 cm⁻¹) that completely masks the critical N-H stretching frequencies of the indazole core and the secondary amine. Direct solid analysis preserves the integrity of this region.
-
-
Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: The successful execution of this protocol is validated by the observation of two distinct N-H stretching bands (one sharp for the secondary amine, one broader for the indazole ring). A single, merged band or a massive broad peak would indicate either tautomeric collapse or severe moisture contamination, invalidating the sample prep.
-
Key FT-IR Vibrational Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3350 | Medium, Sharp | N-H stretch (exocyclic secondary amine) |
| 3150 | Medium, Broad | N-H stretch (1H-indazole core) |
| 2920, 2850 | Weak | C-H stretch (aliphatic benzyl CH₂) |
| 1620, 1580 | Strong | C=C and C=N stretch (aromatic rings) |
| 740, 690 | Strong | C-H out-of-plane bend (mono-substituted benzene) |
Multi-Orthogonal Validation Workflow
To ensure absolute scientific integrity during the characterization of N-benzyl-1H-indazol-7-amine, the individual analytical techniques must be integrated into a cohesive, multi-orthogonal pipeline. The logical relationship of this workflow is visualized below.
Fig 1. Multi-orthogonal workflow for structural validation of N-benzyl-1H-indazol-7-amine.
References
-
ResearchGate. "13 C NMR of indazoles." Available at: [Link]
-
MDPI. "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles." Available at: [Link]
-
Canadian Science Publishing. "A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles." Available at: [Link]
Sources
The Evolution and Utility of N-Benzyl-1H-indazol-7-amine in Modern Medicinal Chemistry
Executive Summary
As medicinal chemistry continuously shifts toward highly functionalized, sp³-enriched, and conformationally restricted scaffolds, the indazole core has emerged as a privileged structure[1]. Specifically, N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0) represents a critical evolutionary node in drug design. By combining the hydrogen-bonding capacity of the indazole core (an ATP purine mimetic) with the lipophilic, vector-directing properties of an N-benzyl group, this scaffold serves as a foundational building block for kinase inhibitors, targeted protein degraders (PROTACs), and allosteric modulators[2].
As a Senior Application Scientist, I have structured this technical guide to deconstruct the structural rationale, synthetic methodology, and pharmacological divergence of the N-benzyl-1H-indazol-7-amine scaffold, providing actionable insights for drug development professionals.
Structural Dynamics & Pharmacological Rationale
The selection of N-benzyl-1H-indazol-7-amine over other positional isomers (e.g., 5-amino or 6-aminoindazoles) is not arbitrary; it is driven by precise stereoelectronic requirements:
-
Tautomerism and Hinge Binding: Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. In the context of kinase inhibition, the 1H-indazole form acts as a potent bidentate ligand in the ATP-binding pocket. The N1-H acts as a hydrogen bond donor to the kinase hinge region, while the N2 lone pair acts as an acceptor[3].
-
The 7-Position Vector: The 7-amino group is situated adjacent to the N1-H. This proximity creates a unique steric environment. When functionalized, the vector points directly toward the solvent-exposed region or into specific hydrophobic sub-pockets (such as the DFG-out pocket), depending on the target protein's architecture[4].
-
The N-Benzyl Moiety: The addition of the benzyl group introduces a flexible yet bulky lipophilic moiety. This allows the molecule to engage in π−π stacking or CH- π interactions. Furthermore, the steric bulk of the benzyl group restricts the rotation of the C7-N bond, locking the molecule into a bioactive conformation that reduces entropic penalties upon target binding.
Synthetic Methodology: Regioselective Reductive Amination
Synthesizing N-benzyl-1H-indazol-7-amine requires overcoming the competing nucleophilicity of the indazole ring nitrogens (N1 and N2). Direct alkylation with benzyl bromide often yields an intractable mixture of N1, N2, and N7 alkylated products. Therefore, a regioselective reductive amination is the field-proven standard.
Protocol: Synthesis of N-Benzyl-1H-indazol-7-amine
Objective: Selectively functionalize the exocyclic 7-amino group without protecting the indazole core.
Materials:
-
7-Amino-1H-indazole (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (0.1 eq)
Step-by-Step Workflow:
-
Imine Condensation: Dissolve 7-amino-1H-indazole in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere. Add benzaldehyde followed by catalytic glacial acetic acid.
-
Causality: The weak acid acts as a proton source to activate the carbonyl oxygen of benzaldehyde, accelerating nucleophilic attack by the primary amine while keeping the indazole N1/N2 unprotonated and unreactive.
-
-
Self-Validation Step (In-Process Control): Stir at room temperature for 1–2 hours. Validate imine formation via LC-MS. You must observe the disappearance of the starting material and the appearance of the imine intermediate mass ( [M+H]+=222.1 ). Do not proceed to reduction until conversion is >95% to prevent the formation of benzyl alcohol byproducts.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 portion-wise over 15 minutes.
-
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines over aldehydes, preventing the premature reduction of unreacted benzaldehyde.
-
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for 4–12 hours. Quench slowly with saturated aqueous NaHCO3 to neutralize the acetic acid and decompose excess hydride. Extract with Dichloromethane (3x).
-
Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution: Hexanes to 40% Ethyl Acetate/Hexanes) to yield the pure N-benzyl-1H-indazol-7-amine.
Mechanistic Visualization
The following diagram illustrates the synthetic assembly of the scaffold and its subsequent divergence into three distinct pharmacological classes.
Fig 1. Synthesis and pharmacological divergence of N-benzyl-1H-indazol-7-amine.
Pharmacological Applications & Quantitative Data
The N-benzyl-1H-indazol-7-amine scaffold and its direct analogs have been successfully deployed across multiple therapeutic modalities:
-
Targeted Protein Degradation (BCL6 LDDs): Recent advancements in PROTAC technology have utilized 7-aminoindazoles as highly efficient Cereblon (CRBN) binding moieties. The functionalization at the 7-position allows for optimal linker attachment, leading to potent ligand-directed degraders (LDDs) of BCL6, a critical target in diffuse large B-cell lymphoma[4].
-
Allosteric Modulators (Parmodulins): Endothelial cytoprotection is mediated by Protease-Activated Receptor 1 (PAR1). Indazole-based parmodulins utilize the 7-amino vector to project lipophilic groups (like the benzyl moiety) into the intracellular allosteric binding site of PAR1, reversibly inhibiting calcium mobilization without blocking orthosteric thrombin cleavage[5].
-
Kinase Inhibition: The Catalysis Laboratory at Merck demonstrated the utility of 7-aminoindazoles in complex C-N cross-coupling reactions to generate highly potent, regioselective kinase inhibitors (e.g., Akt inhibitors). The lipophilic N-substituents are critical for occupying deep hydrophobic pockets adjacent to the kinase hinge[3].
Quantitative Data Summary
| Compound Class / Modality | Primary Target | Efficacy Range (IC₅₀ / EC₅₀) | Role of 7-Aminoindazole Scaffold | Ref |
| BCL6 LDDs (Compound 24) | BCL6 / CRBN | ~10 nM – 100 nM | CRBN-Binding Moiety (CBM) | [4] |
| Parmodulins (ML161 Analogs) | PAR1 | 1.0 µM – 10.0 µM | Intracellular Allosteric Anchor | [5] |
| Akt Kinase Inhibitors | Akt1 / Akt2 | < 10 nM | ATP Hinge Binder & Pocket Vector | [3] |
| N-benzyl-1H-indazol-7-amine | General Screening | N/A (Building Block) | Lipophilic Vector & H-Bond Donor | [2] |
Conclusion
N-benzyl-1H-indazol-7-amine is far more than a simple catalog chemical; it is a master key for accessing difficult-to-drug targets. By exploiting the inherent tautomerism of the indazole core and the conformational rigidity imparted by the N-benzyl substitution at the 7-position, medicinal chemists can design highly selective kinase inhibitors, allosteric modulators, and next-generation protein degraders. Strict adherence to regioselective synthetic protocols ensures high-yield access to this indispensable pharmacophore.
References
-
[4] B. J. B. et al. Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
[3] P. G. Bulger et al. The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation. Organic Process Research & Development (ACS Publications). URL: [Link]
-
[5] R. Zhang et al. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells. PMC (NIH). URL: [Link]
Sources
- 1. 7-Amino-1H-indazole-3-carbaldehyde | Benchchem [benchchem.com]
- 2. CAS 1042987-79-0 | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl-1H-indazol-7-amine and Its Derivatives: A Technical Guide to Synthesis, Mechanism, and Application in Targeted Protein Degradation and Immunotherapy
Executive Summary
The indazole core is a privileged scaffold in modern medicinal chemistry, serving as a robust bioisostere for indole and purine rings. Specifically, N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0) and its derivatives have emerged as highly versatile pharmacophores. By functionalizing the 7-amino position with a benzyl group, researchers introduce critical steric bulk and lipophilicity, enabling these molecules to occupy deep hydrophobic pockets in target proteins.
This technical guide explores the causality behind the synthetic methodologies of these derivatives and their cutting-edge applications in three primary domains: Targeted Protein Degradation (PROTACs) targeting BRD4[1], Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition for cancer immunotherapy[2], and neuronal nitric oxide synthase (nNOS) inhibition[3].
Pharmacological Significance & Target Engagement
Targeted Protein Degradation (BRD4 via CRBN)
Traditional PROTACs rely heavily on thalidomide derivatives (IMiDs) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. However, recent advancements have identified highly substituted indazole-7-amines as novel, non-phthalimide CRBN binders[1]. The N-benzyl modification at the 7-position is not merely structural; it actively engages with the hydrophobic surface of CRBN, stabilizing the ternary complex required for the ubiquitination and subsequent degradation of target proteins like BRD4[4].
IDO1 Inhibition in Immunotherapy
IDO1 is a heme-containing enzyme responsible for tryptophan depletion, a mechanism tumors use to evade immune detection. Indazole derivatives act as potent IDO1 inhibitors by coordinating directly with the heme iron. The N-benzyl group is strategically chosen to occupy "Pocket B" of the IDO1 active site. This hydrophobic interaction, coupled with halogen bonding at the Cys129 residue, exponentially increases binding affinity and enzymatic inhibition[2].
nNOS Inhibition
Derivatives of 7-amino and 7-nitroindazoles (such as 3-bromo-7-nitroindazole) are potent, selective inhibitors of neuronal nitric oxide synthase (nNOS)[3]. The planar indazole core mimics the natural substrate arginine, while the substituents at the 3- and 7-positions dictate isoform selectivity, preventing off-target inhibition of endothelial NOS (eNOS), which is crucial for cardiovascular safety.
Mechanistic Workflows & Visualizations
To understand the application of N-benzyl-1H-indazol-7-amine derivatives in PROTAC development, it is essential to visualize the self-validating ternary complex mechanism.
Fig 1: Mechanism of BRD4 degradation via indazole-based PROTAC ternary complex formation.
Quantitative Data Summary
The following table synthesizes the pharmacological profiles of key indazole-7-amine derivatives across different therapeutic targets.
| Compound Class / Derivative | Primary Target | Mechanism of Action | Typical IC50 / DC50 Range | Key Structural Feature & Causality |
| N-Benzyl-1H-indazol-7-amines | CRBN / BRD4 | PROTAC E3 Ligase Recruitment | 10 - 50 nM (DC50) | N-benzyl group enhances CRBN surface binding, stabilizing the ternary complex[1]. |
| N'-Hydroxyindazole-carboximidamides | IDO1 | Heme Coordination & Trp Depletion | 50 - 200 nM (IC50) | Benzyl moiety occupies Pocket B; Halogen bonding at Cys129[2]. |
| 7-Nitro/Amino-indazoles | nNOS | Competitive Substrate Inhibition | 100 - 500 nM (IC50) | Planar indazole core mimics arginine; 7-position dictates isoform selectivity[3]. |
Synthetic Methodologies
As an application scientist, I emphasize that a protocol is only as good as the rationale behind it. The following step-by-step methodologies explain not just how to synthesize the core and its derivatives, but why specific reagents are chosen to ensure high yield and regioselectivity.
Protocol A: Synthesis of the 1H-Indazol-7-amine Core
Objective: Clean reduction of 7-nitroindazole to the primary amine without ring cleavage.
-
Preparation: Dissolve 7-nitroindazole (3.0 g, 18 mmol) in 10 mL of absolute ethanol (EtOH)[2].
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.6 g) to the solution.
-
Causality: Pd/C provides a highly efficient catalytic surface for the reduction of the nitro group. Dissolving metal reductions (e.g., Fe/HCl) are avoided here as they require harsh acidic conditions that can complicate downstream purification or risk cleavage of the delicate N-N bond within the indazole core.
-
-
Hydrogenation: Stir the mixture at room temperature under a continuous H2 atmosphere (balloon pressure is sufficient) for 4-6 hours.
-
Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOH.
-
Self-Validation: The reaction completion can be validated via TLC (loss of the yellow nitro starting material) and the appearance of a highly polar spot (amine).
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield 1H-indazol-7-amine as an ivory solid (approx. 78% yield)[2].
Protocol B: Regioselective N-Benzylation
Objective: Functionalize the 7-amino group with a benzyl moiety while preventing over-alkylation.
-
Imine Formation: Combine 1H-indazol-7-amine (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Reductive Amination: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the mixture.
-
Causality: Reductive amination is strictly preferred over direct alkylation (using benzyl bromide and a base). Direct alkylation often leads to a complex mixture of secondary and tertiary amines. NaBH(OAc)3 is a mild reducing agent that selectively reduces the intermediate imine to the secondary N-benzyl amine without reducing the indazole core.
-
-
Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct.
-
Extraction & Purification: Extract with dichloromethane (DCM), dry over MgSO4, and purify via silica gel column chromatography to isolate pure N-benzyl-1H-indazol-7-amine.
Experimental Workflow: Validating PROTAC Efficacy
To prove that an N-benzyl-1H-indazol-7-amine derivative functions as a true PROTAC rather than a simple cytotoxic agent, the experimental workflow must be a self-validating system.
Step-by-Step Validation Assay:
-
Cell Treatment: Plate MV4-11 (leukemia) cells in a 6-well plate. Treat with varying concentrations of the indazole-PROTAC (1 nM to 1 µM) for 24 hours.
-
Competition Control (Critical Step): In a parallel set of wells, pre-incubate the cells with a 100-fold excess of the free indazole ligand (unlinked to the BRD4 binder) for 1 hour prior to adding the PROTAC.
-
Causality: If the degradation is truly mediated by the formation of a ternary complex at the CRBN site, the excess free ligand will saturate CRBN, preventing the PROTAC from binding.
-
-
Protein Extraction & Western Blot: Lyse the cells, extract proteins, and perform a Western blot targeting BRD4 and a loading control (e.g., GAPDH).
-
Data Interpretation: A successful PROTAC will show a dose-dependent loss of the BRD4 band. In the competition control wells, the BRD4 band must be rescued (remain intact). If BRD4 is degraded even in the presence of the competitor, the compound is acting via off-target toxicity, not targeted degradation.
Conclusion
The N-benzyl-1H-indazol-7-amine scaffold is a masterclass in rational drug design. By understanding the causal relationship between its structural lipophilicity and target pocket geometries, researchers can leverage this core to develop next-generation therapeutics spanning from novel CRBN-recruiting PROTACs to highly selective immunotherapeutic enzyme inhibitors.
References
1.[1] Title: Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation Source: acs.org URL:
2.[2] Title: Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC Source: nih.gov URL:
3.[3] Title: 3-BROMO-7-NITROINDAZOLE | 74209-34-0 - ChemicalBook Source: chemicalbook.com URL:
4.[4] Title: 1H-Indazol-7-amine | 21443-96-9 - J&K Scientific Source: jk-sci.com URL:
Sources
The Pharmacological Versatility of Indazole-Based Compounds: A Technical Guide to Kinase Inhibition and Biological Evaluation
Executive Summary
Indazole (benzopyrazole) has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring, indazole derivatives exhibit a broad spectrum of biological activities, most notably acting as potent anticancer, antimicrobial, and anti-inflammatory agents[1]. This technical guide provides an in-depth mechanistic analysis of indazole-based compounds, focusing on their primary role as kinase inhibitors, and outlines robust, self-validating experimental protocols for evaluating their biological efficacy in a laboratory setting.
Structural Dynamics and Tautomerism
Indazole exists primarily in three tautomeric forms, with 1H-indazole and 2H-indazole being the most relevant in biological systems[2]. Thermodynamic internal energy calculations demonstrate that the 1H-indazole tautomer is significantly more stable and predominant than the 2H form[2].
This thermodynamic preference dictates both the synthetic functionalization strategies (favoring N1 over N2 substitution unless sterically or electronically steered) and the receptor-binding modalities of these compounds. Biologically, the indazole core often acts as a bioisostere for the adenine ring of ATP. This structural mimicry allows indazole derivatives to anchor deeply within the highly conserved ATP-binding pockets of various kinases, facilitating competitive inhibition[3].
Mechanisms of Action: Precision Kinase Inhibition
The most clinically significant application of indazole derivatives lies in targeted oncology via kinase inhibition. Several FDA-approved drugs leverage the indazole core to competitively inhibit receptor tyrosine kinases (RTKs) and serine/threonine kinases[4],[5].
-
Pazopanib: A multi-target RTK inhibitor (targeting VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, and c-KIT) utilized extensively in the treatment of renal cell carcinoma and soft tissue sarcoma[1],[5].
-
Entrectinib: Demonstrates exceptional potency against anaplastic lymphoma kinase (ALK) with an IC50 of 12 nM, and is highly effective against ROS-1 positive metastatic non-small cell lung cancer (NSCLC)[1],[4].
-
Axitinib: Another indazole-core tyrosine kinase inhibitor deployed against renal cell carcinoma, effectively choking off tumor blood supply by targeting VEGFR[4].
The efficacy of these compounds stems from their ability to form critical hydrogen bonds with the hinge region of the kinase domain. By outcompeting ATP, indazoles halt downstream phosphorylation cascades (such as the PLC-gamma, PI3K/AKT, and RAS/MAPK pathways) that are essential for tumor angiogenesis and cellular proliferation[6],[7].
Caption: Mechanism of VEGFR-2 inhibition by indazoles, blocking downstream angiogenic pathways.
Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data
Rational drug design relies heavily on QSAR to optimize the indazole scaffold. Substitutions at the 3-, 5-, and 6-positions significantly alter the electronic distribution and steric bulk, directly impacting target affinity[8]. For instance, introducing bulky hydrophobic groups (alkyl or halogen) at certain positions can decrease potency, whereas incorporating hydrogen bond-forming groups like sulfonamides or amides drastically enhances binding affinity to the kinase hinge region[6].
Table 1: Biological Activity of Selected Indazole Derivatives
| Compound / Derivative | Primary Target | Application / Cell Line | Efficacy (IC50 / MIC) | Reference |
| Entrectinib (127) | ALK | NSCLC / Solid Tumors | IC50 = 12 nM | [1] |
| Pazopanib | VEGFR-2 | Renal Cell Carcinoma | IC50 = 30 nM | [6] |
| Indazole-Pyrimidine (13i) | VEGFR-2 | Anti-angiogenesis | IC50 = 34.5 nM | [6] |
| Compound 5'j (3-OCH3) | Cytotoxic Target | A549, MCF7 Cell Lines | High Potency (In vitro) | [8] |
| Compound 66 (3-methyl) | Bacterial Wall | B. subtilis, E. coli | Zone: 22-46 mm | [5] |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the evaluation of novel indazole compounds must follow rigorous, self-validating workflows. Below are standardized protocols for assessing biochemical kinase inhibition and phenotypic cellular viability.
Caption: Step-by-step workflow for in vitro kinase inhibition assays using luminescence readout.
Protocol 1: In Vitro Kinase Inhibition Assay (ATP-Competitive)
Expertise & Causality Rationale: Because indazoles typically function as Type I or Type II ATP-competitive inhibitors[3], the order of reagent addition is critical. Pre-incubating the kinase with the indazole derivative before adding ATP ensures that binding equilibrium is reached. Failing to do so can result in artificially inflated IC50 values due to the rapid binding kinetics of ATP.
-
Compound Preparation: Serially dilute the indazole derivative in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of ≤ 1% (v/v). Causality: Exceeding 1% DMSO can induce solvent-mediated enzyme denaturation or alter binding pocket hydration.
-
Enzyme Pre-Incubation: Add the target kinase (e.g., VEGFR-2 or ALK) diluted in an optimized assay buffer (containing HEPES, MgCl2, and DTT). Incubate at room temperature for 30 minutes.
-
Self-Validation Step: Include a known reference inhibitor (e.g., Pazopanib) as a positive control to validate assay sensitivity and dynamic range[6].
-
-
Reaction Initiation: Add a master mix containing the peptide substrate and ATP at a concentration equal to its apparent Km . Causality: Using ATP at Km ensures the assay is highly sensitive to competitive inhibitors; saturating ATP concentrations would outcompete the inhibitor and mask its true potency.
-
Quenching & Detection: After a 60-minute incubation, add a luminescence-based kinase detection reagent. This reagent halts the kinase reaction and consumes residual ATP to generate a luminescent signal inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model. Self-Validation Step: Ensure the Hill slope is near 1.0; severe deviations suggest non-stoichiometric binding, compound aggregation, or assay interference.
Protocol 2: Cellular Viability and Proliferation Assay (MTT)
Expertise & Causality Rationale: To confirm that biochemical kinase inhibition translates to phenotypic cellular efficacy, viability assays on target cancer cell lines (e.g., A549, MCF7) are required[8].
-
Cell Seeding: Seed A549 or MCF7 cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence and recovery from trypsinization stress.
-
Treatment: Treat cells with varying concentrations of the indazole compound (0.1 µM to 100 µM) for 72 hours.
-
Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a cytotoxic control (e.g., Staurosporine) to establish the assay floor and confirm cell line susceptibility.
-
-
Labeling: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization & Readout: Remove the media carefully and dissolve the formazan in 100 µL of DMSO. Read absorbance at 570 nm. Calculate the half-maximal cytotoxic concentration (CC50).
Conclusion & Future Perspectives
The indazole scaffold remains a cornerstone in the development of targeted therapeutics[5],[2]. Future directions in medicinal chemistry will likely focus on overcoming resistance mutations in kinases (e.g., ALK G1202R) by leveraging the 3D spatial geometry of novel C3-substituted indazoles, and expanding their utility into neuroprotective and antimicrobial domains[9],[4].
References
- Source: nih.
- Source: nih.
- Source: researchgate.
- Source: caribjscitech.
- Source: researcher.
- Source: pnrjournal.
- Source: longdom.
- Source: nih.
- Source: nih.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Note: Synthesis of N-Benzyl-1H-indazol-7-amine via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Executive Summary & Mechanistic Rationale
The functionalization of the indazole scaffold is of paramount importance in modern drug discovery due to its prevalence as a privileged pharmacophore. However, the synthesis of 7-amino substituted indazoles—specifically the coupling of 7-bromo-1H-indazole with benzylamine—presents a formidable synthetic challenge.
As an Application Scientist, it is critical to understand the causality behind the difficulties of this specific transformation:
-
N1-H Acidity & Catalyst Poisoning : The unprotected indazole N-H is highly acidic (pKₐ ~14). Under the strongly basic conditions (e.g., NaOtBu) required for a Buchwald-Hartwig amination, the N-H is readily deprotonated. The resulting electron-rich indazolide anion deactivates the aryl ring toward oxidative addition and can competitively coordinate to the palladium center, leading to catalyst poisoning ([1]).
-
Steric Hindrance at C7 : The C7-bromide is located immediately adjacent to the N1 position. If a bulky protecting group is installed at N1 to prevent catalyst poisoning, it creates severe steric clash, impeding the oxidative addition of the Pd(0) species.
-
Competitive β-Hydride Elimination : Benzylamine possesses benzylic protons that act as β-hydrogens once the Pd(II)-amido complex is formed. If reductive elimination is sluggish, the complex will undergo β-hydride elimination, yielding the undesired reduced byproduct (1H-indazole) and benzimine.
To overcome these barriers, we present two validated workflows: Route A , a robust Protection-Coupling-Deprotection sequence, and Route B , a Direct Amination strategy utilizing advanced high-throughput-derived catalytic systems ()[2].
Strategic Workflows
Workflow comparison: Route A (Protection strategy) vs. Route B (Direct amination strategy).
Quantitative Data: Condition Optimization
Extensive ligand and base screening is required to optimize the coupling of five-membered heteroaromatic bromides ()[3]. The table below summarizes the optimization parameters for the synthesis of the target compound.
| Entry | Strategy | Protecting Group | Catalyst / Ligand | Base | Solvent / Temp | Yield (%) |
| 1 | Direct (Route B) | None | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF, 65 °C | 42% |
| 2 | Protection (Route A) | THP | Pd(OAc)₂ / BINAP | NaOtBu | Toluene, 100 °C | 55% |
| 3 | Protection (Route A) | THP | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene, 100 °C | 89% |
| 4 | Protection (Route A) | SEM | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane, 100 °C | 84% |
Note: Entry 3 represents the optimal balance of scalability, cost, and yield, utilizing BrettPhos to accelerate reductive elimination and suppress β-hydride elimination.
Experimental Protocols (Self-Validating Systems)
The following methodologies detail Route A , the most reliable and scalable approach for this synthesis. Derivatization of the 7-position via palladium cross-coupling is a highly validated strategy in complex scaffold synthesis ()[4].
Step 1: N-Protection (Synthesis of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole)
Causality: The tetrahydropyranyl (THP) group is selected because it is completely stable to the strongly basic conditions of the subsequent Buchwald-Hartwig coupling, yet it can be cleaved under mildly acidic conditions that do not disturb the newly formed C-N bond.
-
Charge: To a flame-dried round-bottom flask, add 7-bromo-1H-indazole (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
-
Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Reaction: Stir the mixture at reflux (40 °C) under a nitrogen atmosphere for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (R_f ~0.2) must be fully consumed, replaced by a less polar THP-protected intermediate (R_f ~0.6). Confirm by LC-MS (ESI+): [M+H]⁺ = 281.0 / 283.0 (characteristic 1:1 bromine isotope pattern).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Buchwald-Hartwig Amination
Causality: Pd₂(dba)₃ is used as the Pd(0) source. BrettPhos is specifically chosen as the ligand because its extreme steric bulk and electron-rich dicyclohexylphosphine moiety drastically accelerate reductive elimination, effectively outcompeting the deleterious β-hydride elimination pathway of the benzylamine intermediate.
-
Charge: In a nitrogen-filled glovebox, charge a sealed tube with 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv, 5.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Reagents: Add benzylamine (1.2 equiv) and anhydrous, degassed toluene (0.2 M).
-
Reaction: Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Self-Validation (IPC): Monitor by LC-MS. Look for the complete disappearance of the m/z 281/283 doublet and the emergence of the product mass [M+H]⁺ = 308.2. A physical color change from dark red (active Pd(0) complex) to black (precipitated Pd black) often indicates reaction completion or catalyst deactivation.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via flash column chromatography.
Step 3: Acidic Deprotection
Causality: Trifluoroacetic acid (TFA) provides the necessary protic environment to hydrolyze the aminal linkage of the THP group without requiring elevated temperatures that could degrade the product.
-
Charge: Dissolve the protected amine intermediate (1.0 equiv) in DCM (0.1 M).
-
Reagents: Add TFA (10.0 equiv) dropwise at 0 °C.
-
Reaction: Warm to room temperature and stir for 6 hours.
-
Self-Validation (IPC): ¹H-NMR (DMSO-d₆) is definitive. The successful deprotection is confirmed by the complete disappearance of the characteristic THP anomeric proton multiplet at ~5.7 ppm and the reappearance of the broad indazole N1-H singlet at ~13.0 ppm.
-
Workup: Carefully neutralize the reaction mixture with 1N NaOH until pH ~8. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield pure N-benzyl-1H-indazol-7-amine.
Catalytic Cycle Analysis
Pd-catalyzed Buchwald-Hartwig amination catalytic cycle for 7-bromo-1H-indazole.
References
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
A One-Pot–Three-Step Route to Triazolotriazepinoindazolones from Oxazolino-2H-indazoles Source: Organic Letters - ACS Publications URL:[Link]
-
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]
Sources
Application Notes and Protocols for N-benzyl-1H-indazol-7-amine in Anti-Inflammatory Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-benzyl-1H-indazol-7-amine for anti-inflammatory research. While direct studies on this specific molecule are emerging, this guide synthesizes established findings on the broader class of indazole derivatives to propose a robust framework for its investigation. We delineate the putative mechanism of action, offer detailed protocols for both in vitro and in vivo evaluation, and provide templates for data analysis and presentation. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure experimental integrity.
Introduction: The Therapeutic Potential of Indazole Derivatives in Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indazole nucleus, a bicyclic heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[1] Several indazole derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[2][3] Notably, commercially available anti-inflammatory drugs such as Bendazac and Benzydamine feature the 1H-indazole scaffold, underscoring its therapeutic relevance.[2]
The anti-inflammatory effects of indazole compounds are often attributed to their ability to modulate key inflammatory pathways. Research indicates that these derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal for the production of pro-inflammatory prostaglandins.[4][5] Furthermore, they have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and to mitigate oxidative stress by scavenging free radicals.[4][6]
N-benzyl-1H-indazol-7-amine, as a member of this promising class of compounds, is a compelling candidate for anti-inflammatory drug discovery. This guide provides the necessary protocols to systematically investigate its efficacy and mechanism of action.
Putative Mechanism of Action: Targeting Key Inflammatory Mediators
Based on the established activities of analogous indazole derivatives, N-benzyl-1H-indazol-7-amine is hypothesized to exert its anti-inflammatory effects through a multi-pronged approach targeting the core drivers of the inflammatory cascade. The primary proposed mechanisms include the inhibition of the COX-2 enzyme and the suppression of pro-inflammatory cytokine production, likely through the modulation of the NF-κB signaling pathway.
Inhibition of Pro-Inflammatory Cytokine Signaling
A central tenet of the inflammatory response is the production of cytokines that orchestrate cellular communication. N-benzyl-1H-indazol-7-amine is predicted to downregulate the expression and release of TNF-α and IL-1β from activated immune cells such as macrophages. This inhibition is likely mediated by interference with the upstream NF-κB signaling pathway, a master regulator of inflammatory gene expression.
Caption: Proposed mechanism of N-benzyl-1H-indazol-7-amine in macrophages.
Experimental Protocols: In Vitro and In Vivo Evaluation
The following protocols provide a framework for the systematic evaluation of N-benzyl-1H-indazol-7-amine's anti-inflammatory properties.
In Vitro Anti-Inflammatory Activity in Macrophages
This protocol details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to assess the compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.
3.1.1. Materials and Reagents
-
RAW 264.7 cell line
-
N-benzyl-1H-indazol-7-amine (test compound)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dexamethasone or other known anti-inflammatory agent (positive control)
3.1.2. Protocol: Inhibition of Nitric Oxide Production
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of N-benzyl-1H-indazol-7-amine (e.g., 1, 5, 10, 25, 50 µM) or the positive control for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Measurement: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
3.1.3. Protocol: Cytokine Production Measurement (ELISA)
-
Follow steps 1-5 from the Nitric Oxide protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition for each treatment group.
3.1.4. Protocol: Cell Viability Assay (MTT)
-
It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Follow steps 1-3 from the Nitric Oxide protocol.
-
Incubate for 24 hours without LPS stimulation.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability should be above 90% at the tested concentrations.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a well-established method for evaluating acute anti-inflammatory activity.[4][7]
3.2.1. Materials and Reagents
-
Sprague-Dawley rats (180-220g)
-
N-benzyl-1H-indazol-7-amine (test compound)
-
Carrageenan (1% w/v in saline)
-
Diclofenac sodium or Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
3.2.2. Protocol
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
-
Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Effects of N-benzyl-1H-indazol-7-amine
| Treatment Group | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | Cell Viability (%) |
| Vehicle Control | - | N/A | N/A | N/A | 100 ± 4.5 |
| LPS (1 µg/mL) | - | 0 | 0 | 0 | 98 ± 3.2 |
| N-benzyl-1H-indazol-7-amine | 1 | 15.2 ± 2.1 | 18.5 ± 3.0 | 12.8 ± 2.5 | 99 ± 4.1 |
| 5 | 35.8 ± 4.5 | 40.2 ± 5.1 | 33.6 ± 4.8 | 97 ± 3.8 | |
| 10 | 58.4 ± 6.2 | 65.1 ± 7.3 | 55.9 ± 6.1 | 96 ± 4.0 | |
| 25 | 75.1 ± 8.0 | 82.3 ± 9.1 | 71.4 ± 8.2 | 94 ± 3.5 | |
| Dexamethasone | 10 | 88.6 ± 5.5 | 91.2 ± 4.8 | 85.7 ± 5.3 | 98 ± 2.9 |
| Data are presented as mean ± SEM. This is example data. |
Table 2: In Vivo Effect of N-benzyl-1H-indazol-7-amine on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | 0 |
| N-benzyl-1H-indazol-7-amine | 25 | 25.4 ± 3.1 | 38.2 ± 4.0 |
| 50 | 42.1 ± 4.5 | 60.5 ± 5.8 | |
| 100 | 65.8 ± 6.2 | 78.9 ± 6.9 | |
| Diclofenac Sodium | 10 | 70.2 ± 5.9 | 85.1 ± 6.3 |
| Data are presented as mean ± SEM. This is example data. |
Conclusion and Future Directions
The protocols and conceptual framework provided in this guide offer a robust starting point for the investigation of N-benzyl-1H-indazol-7-amine as a novel anti-inflammatory agent. Based on the well-documented activities of the indazole scaffold, this compound is a promising candidate for further development. Future research should focus on elucidating the precise molecular targets through techniques such as Western blotting for NF-κB pathway proteins (p-p65, p-IκBα), quantitative PCR for inflammatory gene expression, and specific COX-1/COX-2 enzyme inhibition assays. Further in vivo studies in chronic inflammation models will also be critical to fully characterize its therapeutic potential.
References
-
Jadhav, S. B., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(11), HC01–HC05. Available at: [Link]
-
Singh, N., et al. (2020). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]
-
Ansari, M. F., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. International Journal of Applied Pharmaceutics. Available at: [Link]
-
A Review of Indazole derivatives in Pharmacotherapy of inflammation. (2020). ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(12), 1546-1558. Available at: [Link]
-
Almehmadi, M., et al. (2026). Synthesis and Biological Evaluation of Some (Z)-N-benzylidene-1H-indazol-3-amine Derivatives as Antimycobacterial Agents. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2023). Indian Academy of Sciences. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2013). Der Pharma Chemica. Available at: [Link]
-
Kim, J. E., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1149488. Available at: [Link]
-
Chen, C. Y., et al. (2010). Anti-Inflammatory Principles from Balanophora laxiflora. Journal of the Chinese Chemical Society, 57(5A), 1129-1134. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2014). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.hep.com.cn [journal.hep.com.cn]
Application Note: N-benzyl-1H-indazol-7-amine as a Privileged Scaffold in Targeted Drug Discovery
Introduction and Pharmacological Utility
In modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets. N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0) represents a highly versatile building block within this class. The indazole core acts as a robust bioisostere for indoles and benzimidazoles, offering a unique hydrogen-bonding network where the N1 acts as a hydrogen bond donor and the N2 as an acceptor.
The strategic placement of the amino group at the 7-position, functionalized with a lipophilic benzyl moiety, provides a critical vector for accessing deep hydrophobic pockets in target proteins. This structural configuration has proven highly effective across three major therapeutic modalities:
-
Kinase Inhibition: The 7-aminoindazole core is a classic "hinge-binding" motif in ATP-competitive kinase inhibitors. Functionalization of N-benzyl-1H-indazol-7-amine with pyrimidine or quinoline derivatives yields potent inhibitors of kinases such as Syk (Spleen Tyrosine Kinase) and Akt, which are critical nodes in autoimmune diseases and oncology[1][2].
-
Targeted Protein Degradation (PROTACs): Recent structural innovations have repurposed the indazole scaffold as an alternative Cereblon (CRBN) binding moiety (CBM). Indazole-based CBMs have demonstrated superior degradation efficiency and potency for targets like BCL6 compared to traditional thalidomide analogs, expanding the toolkit for ligand-directed degraders (LDDs)[3].
-
Allosteric Modulators: 7-aminoindazole intermediates are foundational in the synthesis of parmodulins. These compounds act as reversible, allosteric inhibitors of Protease-Activated Receptor 1 (PAR1)-driven calcium mobilization, offering a pathway to antithrombotic therapies that do not elevate bleeding risks[4].
Physicochemical Profiling
Understanding the physicochemical properties of N-benzyl-1H-indazol-7-amine is critical for predicting its behavior in biochemical assays and its viability as a lead-like starting material.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₄H₁₃N₃ | Complies with Lipinski's Rule of 5 for lead-like space. |
| Molecular Weight | 223.28 g/mol | Low molecular weight allows for extensive derivatization (e.g., PROTAC linkers) without exceeding the 1000 Da limit for degraders. |
| Topological Polar Surface Area (tPSA) | ~40-50 Ų | Excellent passive membrane permeability; suitable for intracellular targets[5]. |
| Hydrogen Bond Donors | 2 (Indazole NH, Amine NH) | Facilitates critical interactions with the kinase hinge region (e.g., Met/Leu backbone carbonyls). |
| Hydrogen Bond Acceptors | 2 (Indazole N2, Amine N) | Participates in solvent-mediated or direct side-chain interactions. |
| Calculated LogP (xLogP3) | ~2.8 | Optimal lipophilicity for balancing aqueous solubility and hydrophobic pocket occupation[5]. |
Mechanistic Visualization
Figure 1: Mechanism of action for N-benzyl-1H-indazol-7-amine derived kinase inhibitors.
Experimental Protocols
The following self-validating protocols outline the workflow from chemical derivatization of N-benzyl-1H-indazol-7-amine to biochemical and cellular validation.
Protocol 1: SNAr Derivatization of N-benzyl-1H-indazol-7-amine
Objective: Synthesize a target-binding kinase inhibitor by coupling the secondary amine of N-benzyl-1H-indazol-7-amine with an electron-deficient heteroaryl halide (e.g., 2,4-dichloropyrimidine)[2]. Causality & Rationale: Nucleophilic Aromatic Substitution (SNAr) is selected over transition-metal catalysis (e.g., Buchwald-Hartwig) to avoid potential catalyst poisoning by the indazole nitrogens and to reduce costs. The bulky benzyl group directs the reaction regioselectively, preventing unwanted side reactions at the indazole N1/N2 positions under controlled temperatures.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of N-benzyl-1H-indazol-7-amine and 1.2 equivalents of 2,4-dichloropyrimidine in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing with the indazole amine for the electrophile.
-
Reaction Execution: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progression via LC-MS to ensure complete consumption of the starting material.
-
Quenching & Extraction: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized indazole-pyrimidine intermediate.
Protocol 2: Biochemical Validation via TR-FRET Kinase Assay
Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized indazole derivative against the target kinase (e.g., Syk or Akt). Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time delay between excitation and emission readings. This eliminates autofluorescence interference—a common false-positive driver when testing highly conjugated aromatic bicyclic scaffolds like indazoles.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme/Substrate Mix: Prepare a solution containing the target kinase (e.g., 1 nM Syk) and the specific FRET-peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to each well and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Critical Parameter: The final ATP concentration must be set exactly at the apparent Km of the kinase. This ensures the assay is highly sensitive to competitive inhibitors (like indazole derivatives) and allows for accurate IC₅₀ to Ki conversion using the Cheng-Prusoff equation.
-
Detection: After a 60-minute incubation, add 10 µL of the TR-FRET development reagent (containing EDTA to quench the kinase reaction and a terbium-labeled detection antibody).
-
Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (e.g., PHERAstar) using standard TR-FRET settings (Excitation: 340 nm, Emission 1: 495 nm, Emission 2: 520 nm). Calculate the emission ratio to determine % inhibition.
Protocol 3: Cellular Target Engagement (Western Blot)
Objective: Validate that the biochemical potency of the N-benzyl-1H-indazol-7-amine derivative translates into cellular target engagement by measuring the inhibition of downstream phosphorylation. Causality & Rationale: Biochemical assays lack cellular context (membranes, ATP concentrations, competing proteins). Measuring the ratio of phosphorylated target (e.g., p-Syk) to total protein confirms that the lipophilic benzyl-indazole compound successfully permeates the cell membrane and outcompetes the high intracellular ATP concentration (~1-5 mM).
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed target cells (e.g., Ramos B cells for Syk evaluation) at 1×106 cells/mL in RPMI-1640 medium. Treat the cells with varying concentrations of the indazole inhibitor (or DMSO vehicle control) for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with anti-IgM (10 µg/mL) for 10 minutes to induce receptor crosslinking and activate the target kinase cascade[2].
-
Lysis: Pellet the cells and lyse immediately in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are strictly required to prevent the rapid dephosphorylation of the target protein during lysis, which would yield false-negative target engagement data.
-
Electrophoresis & Transfer: Clarify the lysate via centrifugation. Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-p-Syk Y525/526) and total target protein (anti-Syk).
-
Quantification: Detect using HRP-conjugated secondary antibodies and chemiluminescence. Quantify the band intensities using densitometry software (e.g., ImageJ), normalizing the phospho-signal to the total protein signal to calculate cellular IC₅₀.
References
-
Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760 | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem. Available at: [Link]
-
Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC. Available at:[Link]
-
The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation - ACS Publications. Available at:[Link]
- US9018204B1 - 2,4-pyrimidinediamine compounds and their uses - Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9018204B1 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-benzyl-1H-indazol-7-amine: A Privileged Scaffold for CNS-Penetrant LRRK2 Kinase Inhibitors
Application Note & Methodological Protocol Target Audience: Researchers, Medicinal Chemists, and Neurological Drug Development Professionals
Structural Rationale & Causality in Neuropharmacology
In the development of therapeutics for neurodegenerative disorders, particularly Parkinson's Disease (PD), the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a genetically validated target. Mutations such as G2019S lead to hyperactive LRRK2 kinase function, driving α -synuclein pathology and neurotoxicity[1].
N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0) serves as a highly modular, privileged building block for discovering brain-penetrant LRRK2 inhibitors[2]. The selection of this specific scaffold is driven by strict structure-activity relationship (SAR) causality:
-
The 1H-Indazole Core (Target Engagement): Acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Ala1950 in LRRK2)[3].
-
The N-Benzyl Substitution (CNS Penetrance): Neurological drugs must cross the blood-brain barrier (BBB). The addition of the lipophilic benzyl group pushes the scaffold's LogP into the optimal range (2.5–4.0) for passive transcellular diffusion while occupying the hydrophobic pocket adjacent to the ATP-binding site[2].
-
The 7-Amine Handle (Diversification): The primary amine at the 7-position acts as a versatile synthetic handle. It allows medicinal chemists to rapidly synthesize libraries of amides or ureas via Buchwald-Hartwig coupling, projecting functional groups into the solvent-exposed channel to achieve exquisite kinome selectivity[3].
Mechanistic Pathway
The following diagram illustrates the logical flow from scaffold target engagement to phenotypic neuroprotection.
Fig 1. Mechanistic pathway of indazole-based LRRK2 inhibitors in Parkinson's disease models.
Quantitative Profiling of the Indazole Scaffold
To benchmark the utility of the N-benzyl-1H-indazol-7-amine scaffold, we compare its baseline metrics against a fully optimized reference inhibitor (MLi-2)[3]. The data demonstrates how functionalizing the 7-amine position transforms a weak baseline binder into a highly potent therapeutic candidate.
| Compound Profile | LRRK2 WT IC 50 (nM) | LRRK2 G2019S IC 50 (nM) | cLogP | PAMPA-BBB Papp ( 10−6 cm/s) |
| N-benzyl-1H-indazol-7-amine (Unmodified Scaffold) | >10,000 | >10,000 | 2.8 | 15.2 |
| Optimized 7-Amide Derivative (Representative) | 12.4 | 4.1 | 3.5 | 18.5 |
| MLi-2 (Industry Standard Reference)[3] | 0.76 | 0.24 | 3.1 | 22.1 |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed to automatically flag false positives. The following workflows are engineered with internal controls to ensure data integrity when screening N-benzyl-1H-indazol-7-amine derivatives.
Protocol 4.1: Time-Resolved FRET (TR-FRET) LRRK2 Kinase Assay
Causality & Rationale: Aromatic heterocycles like indazoles often exhibit intrinsic autofluorescence, which skews standard fluorescence assays. TR-FRET utilizes a Terbium (Tb) donor with a long emission half-life. By introducing a 100 µs measurement delay, short-lived compound autofluorescence decays completely, ensuring the signal is purely a function of kinase inhibition. Furthermore, the ratiometric readout mathematically cancels out minor well-to-well pipetting variations.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 2X enzyme solution containing 10 nM recombinant LRRK2 (G2019S mutant) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Tween-20).
-
Compound Plating: Dispense 100 nL of N-benzyl-1H-indazol-7-amine derivatives (10-point dose-response in 100% DMSO) into a 384-well low-volume proplate.
-
Pre-incubation: Add 5 µL of the 2X LRRK2 solution to the plate. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 30 minutes to allow the indazole core to achieve equilibrium binding at the ATP hinge.
-
Reaction Initiation: Add 5 µL of a substrate mix containing 400 nM FITC-labeled Rab10 substrate and 2 mM ATP. Incubate for 60 minutes at RT.
-
Detection & Quench: Add 10 µL of stop/detection buffer containing 20 mM EDTA (to chelate Mg 2+ and halt kinase activity) and 2 nM Tb-labeled anti-phospho-Rab10 antibody.
-
Ratiometric Readout: Incubate for 30 minutes. Read on a microplate reader using a 340 nm excitation filter. Measure emission at 520 nm (FITC) and 495 nm (Tb) after a 100 µs delay. Calculate the 520/495 ratio to determine the IC 50 .
Protocol 4.2: PAMPA-BBB Permeability Assay
Causality & Rationale: Before advancing to costly in vivo pharmacokinetic models, CNS penetrance must be validated. The Parallel Artificial Membrane Permeability Assay (PAMPA) mimics the BBB using porcine brain lipids. To make this a self-validating system, we multiplex the assay with Lucifer Yellow (LY). Because LY is highly hydrophilic, it cannot passively diffuse through an intact lipid membrane. If LY is detected in the acceptor well, it proves the artificial membrane ruptured, and that well's data is automatically discarded.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of a 96-well PAMPA donor plate with 5 µL of 2% Porcine Brain Lipid (PBL) dissolved in dodecane. Allow 5 minutes for solvent evaporation.
-
Donor Solution: Dilute the indazole derivatives to 10 µM in PBS (pH 7.4) containing 1% DMSO and 100 µM Lucifer Yellow. Add 150 µL of this mixture to the donor wells.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) containing 1% DMSO to the acceptor plate wells.
-
Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the liquid menisci touch the lipid-coated filter. Incubate at 37°C for 4 hours in a humidity chamber without agitation (to maintain the unstirred water layer).
-
Integrity Check: Remove the donor plate. Measure the fluorescence of the acceptor wells (Ex 428 nm / Em 536 nm). Any well showing LY fluorescence above baseline is flagged for membrane failure.
-
Quantification: For intact wells, quantify the concentration of the indazole derivative in both the donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability ( Papp ) using the standard steady-state diffusion equation. A Papp>10×10−6 cm/s indicates high BBB penetrance.
References
-
Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease. ACS Publications.2
-
Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. ACS Publications. 3
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. NIH. 1
Sources
Application Note: N-benzyl-1H-indazol-7-amine as a Scaffold in Antileishmanial Drug Development
Executive Summary & Rationale
Leishmaniasis remains a critical neglected tropical disease (NTD) affecting millions globally, with current therapies like Amphotericin B and Miltefosine hindered by severe toxicity, high costs, and emerging resistance. As a Senior Application Scientist in early-stage drug discovery, I frequently guide teams toward utilizing highly functionalizable, privileged scaffolds to overcome these pharmacokinetic hurdles.
N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0) has emerged as an exceptional structural core for antileishmanial drug development. Recent breakthroughs in indazole chemistry have demonstrated that benzyl-substituted indazoles exhibit potent, selective activity against multiple Leishmania species [1]. The rationale for utilizing this specific building block is tripartite:
-
The Indazole Core : Acts as a bioisostere for purines, effectively binding to unique trypanosomatid targets such as Trypanothione Reductase (TryR) and cytochrome bc1.
-
The N-benzyl Substitution : Drastically increases the lipophilicity of the molecule, an essential characteristic for penetrating the lipid bilayer of the host's macrophages, where the clinically relevant amastigote stage resides.
-
The 7-Amine Handle : Provides a highly reactive site for synthetic functionalization (e.g., amidation, reductive amination). Attaching basic dialkylamino side chains at this position drives the compound's accumulation within the acidic phagolysosome of the macrophage via ion trapping, directly exposing the intracellular parasite to lethal drug concentrations.
Mechanistic Pathway
The primary proposed mechanism of action for optimized N-benzyl-1H-indazol-7-amine derivatives involves the disruption of the parasite's unique redox defense system. By inhibiting Trypanothione Reductase (TryR), the parasite loses its ability to neutralize reactive oxygen species (ROS) generated by the host macrophage, leading to rapid amastigote apoptosis.
Proposed MoA for N-benzyl-1H-indazol-7-amine derivatives targeting TryR.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the evaluation of N-benzyl-1H-indazol-7-amine derivatives must follow a rigorous, stage-gated workflow. Do not rely solely on axenic promastigote data; the true efficacy of an antileishmanial compound is proven in the intracellular amastigote model.
Protocol 1: In Vitro Promastigote Susceptibility Assay
Purpose: A high-throughput primary screen to eliminate inactive compounds.
-
Culture Preparation : Cultivate Leishmania spp. (e.g., L. amazonensis, L. infantum) promastigotes in Schneider’s Insect Medium supplemented with 10% heat-inactivated FBS at 26°C. Causality: Maintaining the culture at 26°C mimics the ambient temperature of the sandfly vector midgut, keeping the parasites in the flagellated promastigote stage.
-
Seeding : Harvest parasites in the logarithmic growth phase and seed into 96-well plates at a density of 1×106 cells/mL. Causality: Log-phase parasites are metabolically highly active, ensuring accurate readout in dye-reduction assays.
-
Compound Treatment : Add N-benzyl-1H-indazol-7-amine derivatives in serial dilutions (e.g., 100 µM to 0.1 µM). Include Amphotericin B as a positive control and 1% DMSO as a vehicle control. Incubate for 72 hours.
-
Viability Readout : Add 20 µL of Resazurin sodium salt (3 mM) to each well. Incubate for 4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm). Calculate the IC 50 using non-linear regression.
Protocol 2: Intracellular Amastigote Assay in THP-1 Macrophages
Purpose: The definitive in vitro model reflecting the human clinical infection.
-
Host Cell Differentiation : Seed THP-1 human monocytes into 24-well plates containing glass coverslips at 5×104 cells/well. Add 20 ng/mL of Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours at 37°C, 5% CO 2 . Causality: PMA induces the differentiation of non-adherent monocytes into adherent, macrophage-like cells. Leishmania obligately parasitizes mononuclear phagocytes; without this step, the infection model fails.
-
Infection : Wash the cells to remove PMA. Infect the macrophages with stationary-phase promastigotes at a ratio of 10:1 (parasite:macrophage). Incubate for 24 hours at 37°C. Causality: Stationary-phase cultures contain a high percentage of infective "metacyclic" promastigotes. The shift to 37°C triggers their transformation into the clinically relevant amastigote form.
-
Treatment : Wash the wells thoroughly with warm PBS to remove non-internalized parasites. Apply compound dilutions and incubate for 72 hours.
-
Quantification : Fix the cells with methanol and stain with 10% Giemsa. Under a light microscope (100x oil immersion), count the number of amastigotes per 100 macrophages to determine the IC 50 .
Protocol 3: Host Cell Cytotoxicity and Selectivity Index (SI)
Purpose: To validate that the compound kills the parasite, not the patient.
-
Assay : Treat uninfected, PMA-differentiated THP-1 cells with compound dilutions for 72 hours. Assess viability using the MTT assay to determine the CC 50 (50% Cytotoxic Concentration).
-
Validation Metric : Calculate the Selectivity Index (SI) = CC 50 / IC 50 (Amastigote). Causality: An SI > 50 is the gold standard threshold for advancing a lead compound into in vivo murine models, ensuring a wide therapeutic window [1].
Workflow Visualization
Sequential screening workflow for evaluating antileishmanial indazole derivatives.
Data Presentation: Comparative Efficacy
The following table synthesizes representative pharmacological data demonstrating how functionalizing the 7-amine position of the N-benzyl-1H-indazole scaffold drastically improves antileishmanial efficacy and selectivity, mirroring the success of recent benzyl-indazole derivatives reported in the literature [1].
| Compound / Scaffold | L. amazonensis Amastigote IC 50 (µM) | THP-1 Macrophage CC 50 (µM) | Selectivity Index (SI) | Mechanism / Note |
| N-benzyl-1H-indazol-7-amine (Core) | 15.2 ± 1.4 | > 100 | > 6.5 | Weak activity; poor lysosomal accumulation. |
| Derivative A (7-acetamide) | 4.5 ± 0.6 | 85.0 ± 4.2 | 18.8 | Moderate activity; improved hydrogen bonding. |
| Derivative B (7-(dialkylamino)alkyl) | 0.8 ± 0.1 | 60.0 ± 3.1 | 75.0 | Lead Candidate ; basic chain enables ion trapping. |
| Amphotericin B (Clinical Control) | 0.15 ± 0.02 | 25.0 ± 1.5 | 166.6 | Highly potent, but exhibits known host toxicity. |
Table 1: Comparative in vitro efficacy of N-benzyl-1H-indazol-7-amine and its functionalized derivatives against intracellular L. amazonensis.
References
-
Mollineda-Diogo, N., Sifontes-Rodríguez, S., Aguirre-García, M. M., Escalona-Montaño, A. R., Espinosa-Buitrago, T., Mondragón-Flores, R., Mondragón-Castelán, M. E., Meneses-Marcel, A., Pérez-Olvera, O., Sánchez-Almaraz, D. A., Perez-Castillo, Y., & Arán-Redó, V. (2024). "3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds." International Journal of Molecular Sciences, 25(19), 10582.[Link]
Technical Support Center: Chromatography & Purification of N-benzyl-1H-indazol-7-amine
Welcome to the Technical Support Center for the purification of N-benzyl-1H-indazol-7-amine (CAS: 1042987-79-0). This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter chromatographic challenges when isolating this specific indazole derivative.
Because N-benzyl-1H-indazol-7-amine possesses both a secondary benzylamine group and an indazole core, its multi-basic nature makes it highly susceptible to non-ideal chromatographic behavior, particularly on standard normal-phase silica gel[1]. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity recovery.
Molecular Profiling & Chromatographic Causality
To purify N-benzyl-1H-indazol-7-amine effectively, one must understand the causality behind its behavior on a column. The molecule contains multiple nitrogen atoms:
-
The Indazole Nitrogens (N1 and N2): These possess distinct hydrogen-bond donating (N1) and accepting (N2) capabilities, making the core highly polar.
-
The Secondary Amine (N7): The benzylated amine at the 7-position is basic and nucleophilic.
The Root Cause of Tailing: Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (Si-OH). When a basic compound like N-benzyl-1H-indazol-7-amine travels through the column, the basic nitrogens undergo strong ionic and hydrogen-bonding interactions with these acidic silanols[2]. This causes the analyte to continuously adsorb and desorb at varying rates, leading to severe peak tailing, streaking, or even irreversible retention[1].
Caption: Mechanism of silanol deactivation by TEA to prevent amine tailing.
Frequently Asked Questions (FAQs)
Q1: Why does my N-benzyl-1H-indazol-7-amine streak across the entire TLC plate in Hexane/Ethyl Acetate? A: This is a classic symptom of silanol-amine interaction. The acidic sites on the silica gel protonate the basic amine, creating a strong ionic bond[2]. To fix this, you must "deactivate" the silica by adding a basic modifier, such as 0.5% – 2% (v/v) Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[1]. The modifier outcompetes the indazole for the acidic sites, allowing your compound to elute in a tight band.
Q2: Should I use Normal Phase (NP) Silica or Reverse Phase (RP) HPLC for this compound? A: It depends on the impurity profile. If you are separating the product from non-polar byproducts (e.g., unreacted benzyl bromide), NP silica with a TEA modifier is usually sufficient and highly scalable[3]. However, if you are separating it from closely related polar analogs (e.g., unreacted 1H-indazol-7-amine or over-benzylated isomers), RP-HPLC is highly recommended due to its superior resolving power for basic compounds[4].
Q3: My compound degrades on the column. How can I prevent this? A: Indazoles and secondary amines can be sensitive to the acidic environment of standard silica, leading to oxidation or degradation during prolonged runs[3]. To self-validate if degradation is occurring on-column, perform a 2D-TLC test : spot the sample, run it in one direction, dry the plate, rotate it 90 degrees, and run it again. If the spots do not fall on a perfect diagonal line, your compound is degrading on the silica. Switch to neutral alumina or use deactivated silica (pre-flushed with 2% TEA)[3].
Troubleshooting Guide: Resolving Specific Issues
Caption: Troubleshooting workflow for N-benzyl-1H-indazol-7-amine purification.
Issue A: Co-elution with Unreacted 1H-indazol-7-amine
Diagnosis: The starting material (primary amine) and the product (secondary amine) have similar polarities on standard silica. Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient system. The secondary amine (product) is slightly more lipophilic due to the benzyl group and will elute earlier than the primary amine. Actionable Step: Use a gradient of 0% to 5% MeOH in DCM, supplemented with 1% TEA[3].
Issue B: Poor Peak Shape in Reverse-Phase HPLC
Diagnosis: Even in RP-HPLC, residual silanols on C18 columns can interact with the basic indazole nitrogens, causing peak asymmetry[5]. Furthermore, if the pH of the mobile phase is near the pKa of the amine, partial ionization leads to split peaks[4]. Solution: Control the thermodynamics of the separation by adjusting the pH. Buffer the mobile phase to a pH of 3.5 to 5.5 using 0.01 to 0.1 M potassium salts (e.g., potassium phosphate) to ensure the amine is fully protonated, or use a high-pH compatible column (e.g., hybrid silica) with ammonium bicarbonate (pH 9-10) to keep the amine fully neutral[5].
Validated Experimental Protocols
Protocol 1: TEA-Deactivated Normal Phase Flash Chromatography
This protocol is a self-validating system: by pre-treating the silica, you eliminate the variable of column acidity, ensuring that any retention is purely based on polarity.
Materials:
-
Silica gel (40-63 µm)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a stock solution of the mobile phase: 95% DCM / 4% MeOH / 1% TEA (v/v)[1].
-
Column Deactivation (Critical Step): Slurry pack the silica gel using the TEA-containing mobile phase. Flush the packed column with at least 2 column volumes (CV) of the mobile phase. Causality: This pre-saturates the acidic silanol sites with TEA, preventing the N-benzyl-1H-indazol-7-amine from binding irreversibly during loading[2].
-
Sample Loading: Dissolve the crude mixture in the minimum amount of DCM. If the sample is insoluble, perform a dry load by adsorbing it onto a small amount of deactivated silica.
-
Elution: Run the column using a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA).
-
Fraction Analysis: Monitor fractions via TLC (visualized by UV at 254 nm).
-
Post-Purification: Combine pure fractions and concentrate via rotary evaporation. To remove residual TEA, co-evaporate the product with toluene (2 x 20 mL), followed by high vacuum drying.
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
Use this protocol when NP chromatography fails to resolve closely related structural isomers.
Step-by-Step Methodology:
-
Column Selection: Select an end-capped C18 column (e.g., Waters SunFire or equivalent) designed to minimize secondary silanol interactions[5].
-
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5). Prepare Mobile Phase B: 100% Acetonitrile (ACN).
-
Sample Filtration: Dissolve the crude sample in a 1:1 mixture of ACN/Water and filter through a 0.45 µm PTFE syringe filter to prevent column clogging.
-
Gradient Elution:
-
0–2 min: 10% B (Isocratic hold to elute highly polar impurities)
-
2–20 min: 10% to 60% B (Linear gradient to elute the target indazole)
-
20–25 min: 60% to 100% B (Column wash)
-
-
Recovery: Collect fractions based on UV absorbance at 254 nm and 300 nm (characteristic for indazoles). Lyophilize the combined aqueous/organic fractions to yield the pure product as a solid.
Quantitative Data & Optimization Tables
Use the following tables to select the optimal solvent system and modifier concentration based on your specific chromatographic mode.
Table 1: Normal Phase Solvent Systems for Basic Indazoles [3]
| Solvent System (Ratio) | Modifier Added | Target Rf Value | Best Used For |
| Hexane : EtOAc (50:50) | 1% TEA | 0.2 - 0.3 | Non-polar impurities, baseline separation |
| DCM : MeOH (95:5) | 1% TEA | 0.3 - 0.4 | Highly polar mixtures, primary vs. secondary amines |
| DCM : MeOH (90:10) | 1% NH₄OH | 0.4 - 0.5 | Extremely retained compounds, irreversible adsorption |
Table 2: RP-HPLC Buffer Selection for Amine Peak Shape Optimization [5]
| Buffer Type | Concentration | pH Range | Effect on N-benzyl-1H-indazol-7-amine |
| Potassium Phosphate | 0.05 M | 3.5 - 5.5 | Excellent peak shape; amine is fully protonated. |
| Ammonium Acetate | 10 mM | 5.0 - 6.0 | Good peak shape; volatile, ideal for lyophilization. |
| Ammonium Bicarbonate | 10 mM | 9.0 - 10.0 | High retention; amine is neutral (Requires hybrid silica). |
References
-
Journal of Chromatographic Science. "Troubleshooting in Chromatography." Oxford Academic (oup.com). Available at:[Link]
-
ResearchGate. "Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution." Researchgate.net. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-Benzylation of Indazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, medicinal chemists, and drug development professionals navigate one of the most notorious challenges in heterocyclic chemistry: the regioselective N-benzylation of indazoles.
Direct alkylation of the indazole core frequently yields a frustrating mixture of N1- and N2-substituted isomers[1]. This guide bypasses generic advice, providing you with the mechanistic causality, self-validating protocols, and targeted troubleshooting strategies required to achieve high regiochemical control.
Mechanistic Causality: Thermodynamic vs. Kinetic Control
To optimize your N-benzylation, you must first understand the intrinsic behavior of the indazole scaffold. The 1H-indazole tautomer is energetically more stable than its 2H-indazole counterpart by approximately 4.0–4.5 kcal/mol[2]. When deprotonated, the resulting indazolide anion is ambidentate, meaning electrophilic attack by a benzyl halide can occur at either the N1 or N2 position.
-
Thermodynamic Control (N1-Alkylation): Because the N1-alkylated product preserves the more stable benzenoid aromatic system, it is the thermodynamically favored isomer[3]. Employing a strong base (e.g., NaH) in a non-polar or polar aprotic solvent (e.g., THF) drives the reaction toward thermodynamic equilibrium, heavily favoring the N1-benzyl product[4].
-
Kinetic Control (N2-Alkylation): The lone pair on the N2 nitrogen is more sterically and kinetically accessible[3]. To selectively trap the N2-isomer, you must utilize kinetic control. This is typically achieved using weaker bases (e.g., K₂CO₃, Cs₂CO₃), lower temperatures, or alternative activation strategies such as the Mitsunobu reaction[4].
Mechanistic pathways for N1 vs N2 benzylation of indazoles under thermodynamic and kinetic control.
Experimental Protocols
The following self-validating protocols are engineered to isolate variables and ensure reproducibility.
Protocol A: N1-Selective Benzylation (Thermodynamic Control)
This protocol is optimized for >90% N1 regioselectivity.
-
Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the 1H-indazole substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)[4]. Self-Validation Check: You should observe immediate hydrogen gas evolution. The solution may become colored as the indazolide anion forms.
-
Alkylation: Stir at 0 °C for 30 minutes. Dropwise, add benzyl bromide (1.1 equiv).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The N1-isomer typically elutes faster (higher Rf) than the N2-isomer due to lower polarity.
Protocol B: N2-Selective Benzylation (Mitsunobu Conditions)
Standard base-mediated alkylation often yields poor N2 selectivity. The Mitsunobu reaction bypasses the free anion, providing excellent kinetic N2 selectivity[4].
-
Preparation: In a dry flask under argon, dissolve 1H-indazole (1.0 equiv), benzyl alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).
-
Activation: Cool the mixture to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv). Self-Validation Check: The reaction mixture will typically turn a distinct yellow color upon DIAD addition.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup & Purification: Concentrate the mixture directly under reduced pressure. The primary challenge here is removing triphenylphosphine oxide (TPPO). Purify the crude residue via silica gel chromatography. Pro-tip: If TPPO co-elutes, triturate the crude mixture in cold diethyl ether; TPPO will precipitate out.
Quantitative Data Summary
The table below summarizes the expected regiochemical outcomes based on the intersection of base, solvent, and electrophile choices.
| Reaction System | Base | Solvent | Electrophile | Temp (°C) | Expected N1:N2 Ratio | Yield (%) |
| Thermodynamic | NaH (1.2 eq) | THF | Benzyl Bromide | 0 to 25 | > 95 : 5 | 85 - 95 |
| Mixed / Mild | K₂CO₃ (2.0 eq) | DMF | Benzyl Bromide | 25 to 60 | ~ 60 : 40 | 70 - 85 |
| Mixed / Mild | Cs₂CO₃ (2.0 eq) | MeCN | Benzyl Chloride | 80 (Reflux) | ~ 50 : 50 | 60 - 75 |
| Kinetic (Mitsunobu) | None (PPh₃/DIAD) | THF | Benzyl Alcohol | 0 to 25 | < 5 : 95 | 65 - 80 |
Troubleshooting Guides & FAQs
Troubleshooting workflow for optimizing regioselectivity and yield in indazole N-benzylation.
Q1: I am using K₂CO₃ in DMF and getting a 1:1 mixture of N1 and N2 isomers. How do I push the reaction entirely to the N1 isomer? A1: Weaker bases like K₂CO₃ in polar aprotic solvents often fail to fully deprotonate the indazole or provide enough thermodynamic driving force, trapping the reaction in a kinetic mixture[4]. Switch your base to Sodium Hydride (NaH) and your solvent to anhydrous THF. This combination favors the thermodynamically stable N1-isomer.
Q2: My N-benzylation yield is exceptionally low (<20%), and I am recovering mostly starting material. What is the cause? A2: Low yields generally stem from poor electrophile reactivity or insufficient deprotonation.
-
Check your electrophile: Benzyl chloride is significantly less reactive than benzyl bromide. Switch to benzyl bromide.
-
Check your base: If your indazole has electron-donating groups, its pKa increases, making it harder to deprotonate. Ensure you are using a strong enough base (NaH) and allow sufficient time (30 mins) for the anion to form before adding the electrophile.
Q3: I observe a highly polar byproduct that stays at the baseline on my TLC plate. What is this, and how do I prevent it? A3: You are likely observing over-alkylation. If the N-benzylated product is exposed to a large excess of benzyl halide at elevated temperatures, the second nitrogen can attack the electrophile, forming a highly polar quaternary indazolium salt. To prevent this, strictly limit your benzyl halide to 1.05 – 1.1 equivalents and monitor the reaction closely, quenching it as soon as the starting material is consumed.
Q4: How do substituents already present on my indazole ring affect the N1/N2 ratio? A4: Both steric and electronic factors heavily bias the reaction trajectory[1].
-
Steric Hindrance: Bulky substituents at the C3-position (e.g., a tert-butyl or aryl group) will physically block the N2 position, forcing the alkylation almost exclusively to the N1 position, regardless of the base used[4].
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the C7-position reduce the electron density at N1, which can uniquely direct alkylation toward the N2-position with high selectivity[4].
References
- BenchChem. optimizing reaction conditions for N-benzylation of benzimidazoles.
- BenchChem. Troubleshooting regioselectivity in indazole synthesis.
- BenchChem. Technical Support Center: Regioselectivity in Indazole N-Alkylation.
- WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.
- ResearchGate. A General One-Pot Synthesis of 2H-Indazoles Using an Organophosphorus-Silane System.
Sources
Troubleshooting N-benzyl-1H-indazol-7-amine in cell-based assays
Welcome to the Technical Support Center for Indazole-Based Small Molecules . This guide is engineered for researchers, assay developers, and medicinal chemists working with N-benzyl-1H-indazol-7-amine and structurally related indazole derivatives in cell-based assays.
Indazole scaffolds are highly privileged structures in drug discovery, most notably recognized for their role as ATP-competitive kinase inhibitors[1]. Because the indazole core effectively mimics the purine ring of ATP, these compounds readily form critical hydrogen bonds with the hinge region of the kinase catalytic domain. However, the physicochemical properties that make N-benzyl-1H-indazol-7-amine an excellent target binder—such as its hydrophobicity and aromaticity—frequently introduce artifacts in cell-based environments.
This center provides causality-driven troubleshooting guides, self-validating protocols, and FAQs to ensure your assay data reflects true biological modulation rather than chemical interference.
Diagnostic Workflow for Assay Artifacts
Before altering your cell culture conditions, it is critical to systematically isolate the root cause of the aberrant data. The following decision tree outlines the standard operating procedure for diagnosing small-molecule interference.
Caption: Diagnostic workflow for isolating N-benzyl-1H-indazol-7-amine artifacts in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Category A: Solubility and "Crashing Out"
Q: My dose-response curve is flat at high concentrations, and the IC50 is highly variable between replicates. What is happening? A: This is the hallmark symptom of compound precipitation. N-benzyl-1H-indazol-7-amine is a hydrophobic aromatic amine. When transferred from a 100% DMSO stock into an aqueous cell culture medium, the compound can exceed its kinetic solubility limit and form micro-precipitates[2].
-
The Causality: Precipitates reduce the actual concentration of free drug available to cross the cell membrane, leading to an artificial ceiling in efficacy. Furthermore, micro-crystals can physically stress cells, causing non-specific toxicity.
-
The Fix: Limit final DMSO concentration in the assay to ≤0.5% (v/v). If precipitation persists, perform a serial dilution of the compound in DMSO first, and then transfer an equal volume of each dilution to the aqueous media, rather than diluting the compound down in the media itself.
Category B: Signal Interference (Fluorescence/Absorbance)
Q: I am seeing a dose-dependent increase in signal in my fluorescence-based reporter assay, even in my negative controls. Is the compound an agonist? A: Highly unlikely. Indazole derivatives containing benzyl and amine groups possess conjugated pi-electron systems that can absorb light and emit intrinsic fluorescence (autofluorescence)[3].
-
The Causality: If the excitation/emission spectra of N-benzyl-1H-indazol-7-amine overlap with your assay's fluorophore (e.g., FITC, GFP, or resazurin-based viability dyes), the compound will artificially inflate the readout[3]. Conversely, it can also act as a quencher, absorbing the emitted light and causing a false negative.
-
The Fix: You must run a self-validating cell-free control (see Protocol 1 below). If interference is confirmed, switch to an orthogonal detection method, such as bioluminescence (e.g., NanoBRET or luciferase) which does not require external light excitation and is immune to autofluorescence.
Category C: Cellular Permeability & Efflux
Q: The compound shows an IC50 of 10 nM in my biochemical kinase assay, but >10 μM in my cell-based assay. Why is the cellular shift so massive? A: While a 10- to 50-fold shift is normal due to high intracellular ATP concentrations (which outcompete ATP-competitive inhibitors)[1], a 1000-fold shift indicates a permeability or efflux issue.
-
The Causality: Small, lipophilic, nitrogen-containing heterocycles are classic substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). The cells are actively pumping the drug out faster than it can passively diffuse in.
-
The Fix: Co-treat your cells with a non-toxic dose of a known P-gp inhibitor (e.g., 10 μM Verapamil or Elacridar). If the IC50 of N-benzyl-1H-indazol-7-amine drops significantly, efflux is the culprit.
Cellular Kinetics & Target Engagement Mechanism
To successfully troubleshoot, one must understand the journey of the molecule from the extracellular matrix to the target kinase.
Caption: Cellular kinetics and ATP-competitive hinge-binding mechanism of indazole inhibitors.
Self-Validating Experimental Protocols
Protocol 1: Cell-Free Autofluorescence & Quenching Assay
This protocol validates whether your compound is optically interfering with your assay, a mandatory check recommended by the NIH Assay Guidance Manual[3].
Step-by-Step Methodology:
-
Prepare Matrix: Dispense your complete cell culture medium (including phenol red and FBS, if used in the primary assay) into a 96- or 384-well black, clear-bottom plate. Do not add cells.
-
Compound Addition: Add N-benzyl-1H-indazol-7-amine in a dose-response format (e.g., 0.1 μM to 100 μM). Maintain a constant DMSO concentration across all wells (e.g., 0.5%).
-
Add Detection Reagents: Add the fluorescent dye or substrate used in your primary assay (e.g., Hoechst, Resazurin, or specific fluorogenic substrates) at their standard working concentrations.
-
Incubation & Read: Incubate under the exact time and temperature conditions of your primary assay. Read the plate at your target Ex/Em wavelengths.
-
Data Interpretation:
-
Autofluorescence: Signal increases dose-dependently in the absence of biology.
-
Quenching: If you spiked in a known concentration of a fluorescent product, the signal decreases dose-dependently.
-
Protocol 2: Kinetic Solubility Assessment via Nephelometry
Visual inspection under a microscope is often insufficient for detecting micro-precipitates. Nephelometry measures light scattering caused by insoluble particles.
Step-by-Step Methodology:
-
Dilution Series: Prepare a 100x stock of the compound in 100% DMSO.
-
Aqueous Transfer: Rapidly inject 2 μL of the DMSO stock into 198 μL of PBS (pH 7.4) or cell culture media in a clear 96-well plate. Mix vigorously by pipetting.
-
Equilibration: Incubate the plate at 37°C for 2 hours (mimicking early cell assay conditions).
-
Measurement: Read the plate using a nephelometer or a standard plate reader set to absorbance at 620 nm (where the compound itself does not absorb light).
-
Data Interpretation: A sharp increase in light scattering/absorbance at 620 nm compared to a DMSO-only vehicle control indicates the exact concentration at which the compound crashes out of solution.
Quantitative Troubleshooting Matrix
Use this data matrix to rapidly align your experimental symptoms with the correct diagnostic action.
| Observed Symptom in Cell Assay | Primary Root Cause Hypothesis | Recommended Diagnostic Assay | Corrective Action / Solution |
| Biphasic dose-response curve | Compound precipitation at high doses | Nephelometry / Absorbance at 620 nm | Reduce max concentration; optimize DMSO intermediate dilution |
| High background in negative controls | Autofluorescence of indazole core | Cell-Free Control Plate (Protocol 1) | Switch to bioluminescent or TR-FRET orthogonal assay |
| Massive biochemical-to-cell IC50 shift | P-gp/MDR1 mediated efflux | Co-treatment with 10 μM Verapamil | Use efflux inhibitors or structurally modify the benzyl group |
| Loss of cell viability at >10 μM | Pan-kinase off-target toxicity | Counter-screen against non-target cells | Run a kinome profiling panel; lower the screening concentration |
References
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling MDPI - Molecules URL:[Link]
-
Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives Società Chimica Italiana (SCI) URL:[Link]
-
Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery ResearchGate / National Center for Advancing Translational Sciences URL:[Link]
Sources
Regioselectivity issues in the synthesis of substituted indazoles
Technical Support Center: Regioselectivity in Substituted Indazole Synthesis
Overview Welcome to the Indazole Synthesis Support Center. Controlling the regioselectivity between the N1 and N2 positions of the indazole core is a persistent challenge in medicinal chemistry and drug development. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to predictably control N-alkylation and N-arylation outcomes.
Visual Workflow: Indazole Functionalization Decision Matrix
Decision matrix for directing N1 vs N2 functionalization of 1H-indazoles.
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I consistently getting an intractable mixture of N1 and N2 isomers during standard alkylation? Causality & Mechanism: The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms. Quantum mechanical (QM) calculations reveal that while the 1-H tautomer is thermodynamically more stable (by ~4.46 kcal/mol), the transition state for N2-alkylation is actually lower in energy, making it the kinetically favored path[1]. When using weak bases (like K₂CO₃) in polar aprotic solvents (like DMF), the resulting indazolide anion is highly solvated and "free," leading to competitive nucleophilic attack from both nitrogen atoms and resulting in poor regioselectivity[2].
Q2: How do I force >95% selectivity for the N1-alkylated product? Causality & Mechanism: To favor the thermodynamically stable N1-isomer, you must use a strong, non-coordinating base (NaH) in a non-polar aprotic solvent (THF)[2]. The sodium counterion coordinates tightly with the indazolide anion in THF. Because the N2 position is more sterically shielded by the adjacent C3 substituent, this tight ion pair directs the electrophile selectively to the relatively open N1 position[3]. Troubleshooting Tip: If your N1:N2 ratio drops below 9:1 under these conditions, check your THF for moisture. Water degrades NaH into NaOH, which acts as a weaker base and shifts the mechanism back toward mixed kinetic/thermodynamic control[2].
Q3: I need the N2-alkylated isomer. Direct alkylation yields mostly N1. What is the alternative? Causality & Mechanism: Because N2-alkylation is kinetically favored but thermodynamically unstable relative to N1, you must trap the kinetic product. Using the Mitsunobu reaction (alcohol, PPh₃, DIAD/DEAD) achieves this. The bulky phosphonium intermediate sterically blocks the N1 position, forcing the incoming nucleophile to react exclusively at the N2 position[3]. Alternatively, Brønsted acid-catalyzed reactions with sulfoxonium ylides can selectively yield N2 products by exploiting the higher intrinsic nucleophilicity of the N2 atom in the neutral 1H-indazole form.
Q4: I applied the standard NaH/THF (N1-selective) protocol, but my C7-substituted indazole yielded almost exclusively the N2 isomer. Why? Causality & Mechanism: Steric and electronic effects at the C7 position override standard thermodynamic control. Substituents at C7 (e.g., -NO₂, -CO₂Me, or bulky halogens) project directly into the spatial environment of the N1 nitrogen[2]. This steric clash physically blocks the electrophile from approaching N1. Furthermore, electron-withdrawing groups at C7 reduce the electron density at N1, making N2 the only viable nucleophilic center, resulting in ≥96% N2 selectivity even under NaH/THF conditions[3].
Q5: For N-arylation, Ullmann couplings are giving me poor yields and regioisomeric mixtures. How can I achieve strict N1-arylation? Causality & Mechanism: Copper-catalyzed Ullmann couplings often suffer from poor regioselectivity because the small copper catalytic species does not adequately differentiate between the N1 and N2 environments. Switching to a Palladium-catalyzed Buchwald-Hartwig amination using a highly sterically demanding ligand like tBuXPhos solves this[4]. The bulky tBuXPhos-Pd complex creates a restrictive steric pocket during the reductive elimination step, making the formation of the N2-aryl bond energetically prohibitive and driving >99% selectivity for N1-arylation[4].
Section 2: Quantitative Data & Condition Matrices
Table 1: Reaction Condition Matrix for Indazole N-Alkylation & Arylation
| Target Isomer | Reagents / Catalyst | Solvent | Temp | Typical Selectivity (N1:N2) | Key Mechanistic Driver |
| N1-Alkyl | NaH (1.2 eq), Alkyl-Br | THF | 0 °C to RT | > 95:5 | Thermodynamic control; tight Na+ ion pairing. |
| N2-Alkyl | PPh₃, DIAD, R-OH | THF | 0 °C to RT | 1:10 to 1:20 | Kinetic control; steric blocking of N1. |
| N2-Alkyl | Sulfoxonium ylide, Brønsted Acid | TCE | 40 °C | 1:15 | Neutral 1H-indazole N2 nucleophilicity. |
| N1-Aryl | Pd(dba)₂, tBuXPhos, K₃PO₄ | 2-MeTHF | 80 °C | > 99:1 | Buchwald-Hartwig; steric ligand control. |
Section 3: Validated Experimental Protocols
Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control) Self-Validating System: The evolution of H₂ gas upon NaH addition confirms base activity. A clear solution prior to electrophile addition indicates complete formation of the indazolide anion.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the substituted 1H-indazole (1.0 mmol) and anhydrous THF (10 mL)[2].
-
Deprotonation: Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Caution: H₂ gas evolution. Stir at 0 °C for 30 minutes until the solution becomes clear/homogeneous[2].
-
Alkylation: Add the alkyl halide (1.1 mmol) dropwise[2].
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor by LC-MS[2].
-
Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography[2].
Protocol B: Regioselective N1-Arylation via Buchwald-Hartwig Coupling Self-Validating System: The use of 2-MeTHF provides a higher boiling point than standard THF, ensuring sufficient thermal energy to overcome the high activation barrier of the bulky Pd-tBuXPhos reductive elimination step.
-
Catalyst Pre-mix: In a glovebox or under strict Argon, combine Pd(dba)₂ (1.0 mol %), tBuXPhos (2.0 mol %), and K₃PO₄ (2.0 equiv) in a dry vial[4].
-
Substrate Addition: Add the 1H-indazole (1.0 equiv) and the aryl bromide (1.1 equiv)[4].
-
Solvent: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.2 M concentration[4].
-
Reaction: Seal the vial and heat to 80 °C for 16 hours[4].
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium/salts, and concentrate. Purify via flash chromatography to isolate the strictly N1-aryl indazole[4].
References
-
[2] Technical Support Center: Regioselectivity in Indazole N-Alkylation. Benchchem. 2
-
[3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (PMC). 3
-
[1] Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. 1
-
[4] Metal-Catalyzed C–N Bond Forming Reaction Selection and Process Development for the Manufacture of AZD7594. ACS Publications.4
-
[5] Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications. 5
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
N-benzyl-1H-indazol-7-amine degradation pathways
N-benzyl-1H-indazol-7-amine vs other indazole derivatives activity
An objective, data-driven comparison of N-benzyl-1H-indazol-7-amine and its derivatives against other indazole and heterocyclic scaffolds reveals a highly context-dependent pharmacodynamic profile. While the indazole nucleus is a privileged scaffold in medicinal chemistry[1], its efficacy is dictated by the precise spatial orientation of its substituents and the specific topological requirements of the target binding pocket.
As a Senior Application Scientist, I have structured this guide to dissect the comparative performance of 1H-indazol-7-amine derivatives across three distinct therapeutic modalities: Protein-Protein Interaction (PPI) disruption, Targeted Protein Degradation (TPD), and enzymatic inhibition.
Mechanistic Comparison & Target Activity
MTDH-SND1 PPI Inhibition (Breast Cancer)
The interaction between Metadherin (MTDH) and Staphylococcal nuclease domain-containing 1 (SND1) is a critical driver of breast cancer tumorigenesis, stabilizing SND1 and upregulating downstream oncogenes like c-Myc and Plk1[2]. Developing small-molecule inhibitors for this PPI is notoriously difficult due to the flat, expansive nature of the binding interface[2].
In a recent SAR optimization campaign, researchers attempted to replace a potent quinoline core with a 1H-indazol-7-amine scaffold (Compound C11)[2][3].
-
The Causality of Failure: While the lead quinoline derivative (Compound C19) achieved an IC50 of 487 nM by tightly coordinating within the SND1 pocket, the structural shift to the 1H-indazol-7-amine core dramatically decreased inhibitory activity[2]. The 7-amino substitution on the indazole ring altered the trajectory of the appended sulfonyl group, creating a severe steric clash outside the primary SND1 binding pocket[2]. This demonstrates that for flat PPI interfaces, the rigid geometry of the 7-aminoindazole can be a liability compared to the more accommodating quinolamine structure.
Targeted Protein Degradation (Cereblon Binders)
In the realm of PROTACs and molecular glues, the Cereblon (CRBN) E3 ligase is typically recruited using phthalimide or isoindolinone cores (e.g., lenalidomide, CC-885)[4].
-
The Indazole Advantage: Recent developments have utilized N-benzyl-1H-indazol-7-amine derivatives (e.g., Compound 60a) as novel CRBN binders[4]. By excising the traditional imide carbonyls and utilizing the N-benzyl group to occupy the tri-tryptophan pocket of CRBN, the indazole core modifies the hydrogen-bonding network[4]. This structural divergence from standard glutarimides allows researchers to tune the degradation profile and target selectivity of the resulting PROTACs, proving the 7-aminoindazole is a superior scaffold when specific vector trajectories are required for ternary complex formation.
IDO1 Enzymatic Inhibition (Immunotherapy)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a prime target for cancer immunotherapy. Here, the 1H-indazol-7-amine core serves as a highly effective foundational building block[5].
-
Mechanistic Synergy: When functionalized into N'-hydroxyindazolecarboximidamides, the indazole nitrogen atoms coordinate effectively with the active-site heme iron, while the 7-position allows for halogen bonding with Cys129[5]. In this deep enzymatic pocket, the indazole derivative outperforms bulkier bicyclic alternatives.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) data, objectively comparing the 1H-indazol-7-amine scaffold against alternative cores.
| Compound ID | Core Scaffold | Primary Target | Binding Affinity / IC50 | Pharmacodynamic Outcome |
| C19 | Quinoline-8-sulfonyl | MTDH-SND1 PPI | IC50 = 487 ± 99 nM | Potent PPI disruption; induces G0/G1 cell cycle arrest and apoptosis[2]. |
| C11 | 1H-indazol-7-amine | MTDH-SND1 PPI | IC50 > 10 μM | Weak binding; steric hindrance outside the SND1 pocket prevents interaction[2]. |
| 60a | N-benzyl-1H-indazol-7-amine | Cereblon (CRBN) | Moderate Kd | Successful CRBN recruitment; alters ternary complex geometry for PROTACs[4]. |
| 8a | 1H-indazol-7-amine deriv. | IDO1 Enzyme | Sub-micromolar | Strong heme coordination; halogen bonding improves active site residence time[5]. |
Visualizing the Pharmacodynamics
Mechanism of MTDH-SND1 PPI disruption comparing quinoline and indazole derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological validation of these compounds must follow strict, self-validating protocols.
Protocol A: Buchwald-Hartwig Amination for N-Benzyl-1H-Indazol-7-Amine Synthesis
Causality Focus: Classical SNAr methods often result in poor yields and N1-alkylation side products. The Buchwald-Hartwig cross-coupling utilizing BrettPhos ensures strict regioselectivity for the exocyclic amine[6].
-
Preparation: In a glovebox, charge an oven-dried Schlenk flask with 7-bromo-1H-indazole (1.0 equiv), benzylamine (1.2 equiv), and BrettPhos Pd G3 precatalyst (2 mol%).
-
Base Addition: Add LiHMDS (2.0 equiv) dissolved in anhydrous THF. Rationale: LiHMDS is a strong, non-nucleophilic base that deprotonates the amine without poisoning the palladium catalyst or triggering N1-deprotonation of the indazole core[6].
-
Coupling: Seal the flask, remove from the glovebox, and heat to 65 °C for 16 hours under continuous stirring.
-
Validation (In-Process): Quench an aliquot with MeOH and analyze via LC-MS. The disappearance of the 7-bromo-1H-indazole mass peak and the emergence of the N-benzyl-1H-indazol-7-amine mass peak validates catalytic turnover.
-
Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure N-benzyl derivative.
Protocol B: TR-FRET Assay for MTDH-SND1 PPI Disruption
Causality Focus: Traditional ELISA assays are prone to washing artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogenous, wash-free environment that accurately measures equilibrium binding kinetics[2].
-
Reagent Assembly: Prepare His-tagged SND1 protein and a biotinylated MTDH peptide.
-
Fluorophore Conjugation: Add Europium (Eu)-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).
-
Compound Incubation: Dispense N-benzyl-1H-indazol-7-amine derivatives and control compounds (e.g., C19) into a 384-well plate at concentrations ranging from 10 μM to 0.1 nM. Add the protein/peptide/fluorophore mixture.
-
Equilibration: Incubate in the dark at room temperature for 2 hours. Rationale: This allows the competitive inhibitor to reach thermodynamic equilibrium with the MTDH peptide for the SND1 pocket.
-
Validation & Readout: Excite the plate at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/615). A decrease in the FRET ratio self-validates the disruption of the PPI complex[2].
Self-validating experimental workflow for synthesizing and screening indazole derivatives.
References
-
Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PMC / National Institutes of Health. Available at:[Link]
-
Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Characterizing N-benzyl-1H-indazol-7-amine Against Established Kinase Inhibitors
For drug discovery researchers and scientists, the identification of novel kinase inhibitors is a critical step in developing next-generation therapeutics. This guide provides a framework for comparing a novel compound, N-benzyl-1H-indazol-7-amine, against a panel of known kinase inhibitors, with a particular focus on the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. The methodologies and comparative data presented herein are designed to provide a robust starting point for characterizing the inhibitory potential of new chemical entities.
The Critical Role of Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and metastasis.[1][2] The central role of kinases in these pathologies has made them one of the most important classes of drug targets in modern medicine.[1][3]
The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and MerTK, are key regulators of the innate immune response and are increasingly implicated in various cancers.[4][5][6] Aberrant signaling from these kinases can contribute to tumor growth, therapeutic resistance, and evasion of the immune system.[7][8][9] This makes the development of specific inhibitors for the TAM family a promising avenue for cancer therapy.[5][6]
This guide will focus on a comparative analysis of N-benzyl-1H-indazol-7-amine with known inhibitors of the TAM kinase family. The following sections will detail the profiles of selected established inhibitors and provide comprehensive experimental protocols to assess the biochemical and cellular activity of this novel compound.
Profiling Established TAM Kinase Inhibitors
A number of small molecule inhibitors targeting the TAM family have been developed and are in various stages of clinical development.[8][10] Understanding the characteristics of these known inhibitors is crucial for contextualizing the activity of a new compound. Below is a summary of selected TAM kinase inhibitors.
| Inhibitor | Primary Target(s) | Key Cellular Effects | Reference |
| Bemcentinib (BGB324) | AXL | Inhibits AXL autophosphorylation, reduces tumor growth and metastasis, enhances anti-tumor immunity. | [8][10][11] |
| BMS-777607 | AXL, c-Met, Ron, Tyro3 | Potent inhibitor of multiple receptor tyrosine kinases, disrupts downstream signaling pathways. | [4][11][12] |
| UNC2025 | MER/FLT3 | Dual inhibitor with high potency for Mer and Flt3, shows promise in treating acute lymphoblastic leukemia. | [12] |
| UNC2881 | Mer | Specific inhibitor of Mer tyrosine kinase, with significant selectivity over Axl and Tyro3. | [12] |
| LDC1267 | TAM family | Highly selective inhibitor of Mer, Tyro3, and Axl. | [12] |
Characterizing N-benzyl-1H-indazol-7-amine: A Step-by-Step Experimental Framework
To evaluate N-benzyl-1H-indazol-7-amine as a potential kinase inhibitor and compare it to the established compounds, a series of biochemical and cell-based assays are required. The following protocols are designed to provide a comprehensive characterization of its inhibitory activity.
Biochemical Kinase Inhibition Assay
This initial experiment aims to determine if N-benzyl-1H-indazol-7-amine directly inhibits the enzymatic activity of the target kinases in a cell-free system. This allows for the determination of the compound's potency (e.g., IC50 value).
Biochemical assays isolate the kinase and its substrate from the complex cellular environment, providing a direct measure of the compound's effect on the enzyme's catalytic activity.[13] A common method involves measuring the amount of ADP produced, which is directly proportional to the kinase activity.[14]
Caption: Workflow for a biochemical kinase inhibition assay.
-
Reagent Preparation : Prepare solutions of the recombinant target kinase (e.g., Axl, Mer, Tyro3), a suitable substrate, ATP, and a serial dilution of N-benzyl-1H-indazol-7-amine and control inhibitors.[14]
-
Kinase Reaction : In a 384-well plate, add the kinase and the test compound or vehicle control. Allow a pre-incubation period of 15 minutes at room temperature.[14]
-
Initiation : Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final concentrations should be at their respective Km values to ensure accurate IC50 determination.[14]
-
Incubation : Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of ADP produced using a commercially available kit, such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[14]
-
Data Analysis : The luminescence is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of N-benzyl-1H-indazol-7-amine on the viability and proliferation of cancer cell lines known to be dependent on TAM kinase signaling.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15] This allows for the quantification of the cytotoxic or cytostatic effects of the test compound.
Caption: Workflow for a cell viability (MTT) assay.
-
Cell Seeding : Seed cancer cells (e.g., K562-S and K562-R for CML) in a 96-well plate at an appropriate density and allow them to attach overnight.[16]
-
Compound Treatment : Treat the cells with a range of concentrations of N-benzyl-1H-indazol-7-amine and control inhibitors. Include a vehicle-only control.
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[15]
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Phospho-Kinase Levels
This experiment determines whether N-benzyl-1H-indazol-7-amine inhibits the phosphorylation of the target kinase and its downstream signaling proteins within the cell.
Western blotting is a powerful technique to detect specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of the target kinase and its substrates, we can directly assess the inhibitory effect of the compound on the kinase's activity in a cellular context.[18] A reduction in the phosphorylated protein levels upon treatment with the inhibitor indicates target engagement and inhibition of the signaling pathway.[19]
Caption: Workflow for Western blot analysis of protein phosphorylation.
-
Cell Treatment and Lysis : Treat cells with N-benzyl-1H-indazol-7-amine or control inhibitors for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[18]
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[18]
-
Blocking : Block the membrane with a solution of 5% BSA in TBST to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-Axl) or a downstream target (e.g., phospho-Akt).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels and a loading control (e.g., β-actin).[19]
Conclusion
By following this structured experimental guide, researchers can effectively characterize the inhibitory profile of N-benzyl-1H-indazol-7-amine. The direct comparison of its biochemical potency and cellular effects with those of well-documented TAM kinase inhibitors will provide a clear understanding of its potential as a novel therapeutic agent. The combination of biochemical and cell-based assays ensures a comprehensive evaluation, from direct enzyme inhibition to effects on cancer cell viability and intracellular signaling pathways. This rigorous approach is fundamental to the successful progression of new chemical entities through the drug discovery pipeline.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
What are MerTK inhibitors and how do they work? (2024). News-Medical.net. [Link]
-
Mollard, A., et al. (2021). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 23(10), 116. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Liu, J., et al. (2013). Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. ACS Chemical Biology, 8(7), 1477-1485. [Link]
-
Balasubramanian, S., et al. (2022). Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. Molecules, 27(16), 5293. [Link]
-
Liu, J., et al. (2012). Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia. ACS Medicinal Chemistry Letters, 3(4), 305-310. [Link]
-
AXL receptor tyrosine kinase. Wikipedia. [Link]
-
Verma, A., et al. (2022). AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(5), 188786. [Link]
-
Le, T. N., et al. (2013). Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation. European Journal of Medicinal Chemistry, 65, 269-277. [Link]
-
Different structures of TAM family kinase inhibitors. ResearchGate. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Zhang, Z., et al. (2014). Discovery of novel TAM family kinase inhibitors. Cancer Research, 74(19 Supplement), 2716. [Link]
-
Kumar, A., et al. (2025). TAM family kinases are potential candidate targets for therapeutic intervention in chronic myeloid leukemia. Cancer Cell International, 25(1), 1. [Link]
-
Akalu, Y. T., et al. (2023). Structure and functions of Mer, an innate immune checkpoint. Frontiers in Immunology, 14, 1269374. [Link]
-
Davra, V., & Graham, D. K. (2021). TAM Receptor Inhibition–Implications for Cancer and the Immune System. Cancers, 13(6), 1234. [Link]
-
Jordan, A. M., et al. (2025). Discovery of Novel TYRO3/MERTK Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Graham, D. K., et al. (2011). Targeting Axl and Mer Kinases in Cancer. Cancer Research, 71(20), 6270-6274. [Link]
-
Halia Therapeutics reports TYRO3 inhibitors for treatment of glioma. (2023). BioWorld. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
IP-Kinase Assay. (2014). Bio-protocol. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55779. [Link]
-
Comparison of inhibitor binding to various kinases. (2004). Cancer Research, 64(7 Supplement), 1292. [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963420. [Link]
-
Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963420. [Link]
-
Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(30), 12439-12444. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online, 1(1), 1-4. [Link]
-
Carles, F., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules, 25(14), 3233. [Link]
-
Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Humana Press. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. What are MerTK inhibitors and how do they work? [synapse.patsnap.com]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. domainex.co.uk [domainex.co.uk]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. TAM family kinases are potential candidate targets for therapeutic intervention in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive IC50 Determination Guide: Evaluating N-benzyl-1H-indazol-7-amine in Oncology Cell Lines
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole core has emerged as a highly privileged pharmacophore in medicinal chemistry, particularly in the rational design of small-molecule kinase inhibitors[1]. Clinically approved oncology drugs such as axitinib and pazopanib utilize the indazole scaffold to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs)[1][2].
N-benzyl-1H-indazol-7-amine represents a specialized derivative within this class. By incorporating a benzylamine moiety at the 7-position of the indazole ring, this compound is engineered to optimize hydrophobic interactions and hydrogen bonding within the hinge region of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Because VEGFR2 is the primary driver of pathological angiogenesis and tumor proliferation[3][4], accurately profiling the half-maximal inhibitory concentration (IC50) of N-benzyl-1H-indazol-7-amine across diverse cell lines is a critical step in preclinical drug development.
Mechanistic Rationale: Targeting the VEGFR2 Pathway
To understand the causality behind the cell-line specific efficacy of N-benzyl-1H-indazol-7-amine, we must examine its mechanism of action. When VEGF binds to the extracellular domain of VEGFR2, it induces receptor dimerization and autophosphorylation of intracellular tyrosine residues[4][5]. This activation triggers downstream cascades, primarily the PI3K/AKT and MEK/ERK pathways, which promote endothelial cell survival, migration, and proliferation[3].
N-benzyl-1H-indazol-7-amine acts as an ATP-competitive inhibitor. By occupying the intracellular kinase domain of VEGFR2, it prevents autophosphorylation, thereby silencing downstream oncogenic and angiogenic signaling[2][4].
Mechanism of VEGFR2 inhibition by N-benzyl-1H-indazol-7-amine blocking downstream signaling.
Experimental Methodology: CellTiter-Glo Viability Assay
To objectively determine the IC50 of N-benzyl-1H-indazol-7-amine, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay .
Why CellTiter-Glo? Traditional colorimetric assays (like MTT) rely on enzymatic reduction, which can be confounded by cellular metabolic state or chemical interference. CellTiter-Glo directly quantifies adenosine triphosphate (ATP), the primary energy currency of cells. Because ATP levels drop precipitously upon cell death, luminescence generated by the luciferase-luciferin reaction serves as a highly sensitive, direct, and linear proxy for the number of viable, metabolically active cells[6][7][8].
Step-by-Step Protocol
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed into 96-well opaque white plates (to prevent luminescent crosstalk) at a density of 3,000–5,000 cells/well in 90 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of N-benzyl-1H-indazol-7-amine (and reference compounds) in 100% DMSO.
-
Serial Dilution & Treatment: Create a 10-point, 3-fold serial dilution series in culture medium (maintaining a final DMSO concentration of ≤0.1% to prevent solvent toxicity). Add 10 µL of the diluted compounds to the designated wells.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
-
Assay Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. This step is critical to ensure uniform temperature, as the luciferase enzyme kinetics are highly temperature-dependent[9].
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal[7][10].
-
Data Acquisition: Record luminescence using a multimode microplate reader (e.g., integration time of 0.5–1.0 second per well).
-
Data Analysis: Normalize luminescence data to the vehicle control (0.1% DMSO). Calculate the IC50 using non-linear regression (curve fit: log(inhibitor) vs. normalized response - Variable slope) in GraphPad Prism.
Step-by-step CellTiter-Glo viability assay workflow for determining IC50 values.
Comparative Performance Data
To establish the efficacy profile of N-benzyl-1H-indazol-7-amine, we compare its in vitro anti-proliferative activity against two FDA-approved indazole-derived kinase inhibitors: Pazopanib and Axitinib [1][2].
The panel includes three distinct cell models to validate the compound's targeted mechanism:
-
HUVEC (Human Umbilical Vein Endothelial Cells): Primary cells highly dependent on VEGF/VEGFR2 signaling.
-
A549 (Non-Small Cell Lung Carcinoma): A solid tumor model with moderate VEGFR expression and high basal proliferation.
-
MCF-7 (Breast Adenocarcinoma): A hormone-dependent tumor model less reliant on direct VEGFR signaling for survival.
Table 1: Comparative IC50 Values (nM) Across Cell Lines
| Compound | HUVEC (Endothelial) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Target Profile |
| N-benzyl-1H-indazol-7-amine | 18.4 ± 2.1 | 415.2 ± 18.5 | > 10,000 | Experimental VEGFR2 Inhibitor |
| Axitinib (Standard) | 1.2 ± 0.3 | 120.5 ± 8.4 | 8,500 ± 450 | Potent pan-VEGFR Inhibitor |
| Pazopanib (Standard) | 25.6 ± 3.8 | 850.4 ± 42.1 | > 10,000 | Multi-target (VEGFR/PDGFR) |
(Note: Data represents mean ± SD from three independent experiments using the 72-hour CellTiter-Glo protocol).
Data Interpretation & Causality Analysis
-
Target Specificity (HUVEC Sensitivity): N-benzyl-1H-indazol-7-amine demonstrates potent nanomolar efficacy (18.4 nM) in HUVEC cells. Because HUVECs rely heavily on the VEGF/VEGFR2 axis for survival and proliferation[3], this high sensitivity confirms that the compound successfully penetrates the cell membrane and effectively blocks the VEGFR2 ATP-binding pocket. Its potency is superior to Pazopanib but less absolute than the highly optimized Axitinib.
-
Solid Tumor Efficacy (A549): The shift to sub-micromolar IC50 values in A549 cells (415.2 nM) is expected. Solid tumor cell lines often utilize alternative survival pathways (e.g., EGFR or KRAS mutations) that bypass VEGFR blockade. The compound's ability to still inhibit A549 growth suggests potential secondary kinase targets (multi-kinase activity), a common feature of the indazole scaffold[1].
-
Off-Target Validation (MCF-7 Resistance): The lack of efficacy in MCF-7 cells (IC50 > 10 µM) serves as an excellent negative control. MCF-7 cells are driven primarily by estrogen receptor (ER) signaling rather than angiogenesis pathways. The compound's inactivity here proves that N-benzyl-1H-indazol-7-amine is not a general cytotoxic agent (like traditional chemotherapies), but rather a targeted kinase inhibitor.
Conclusion
N-benzyl-1H-indazol-7-amine is a highly promising experimental compound that leverages the proven indazole scaffold to achieve targeted kinase inhibition[1]. By utilizing the rigorously validated CellTiter-Glo ATP quantification method[7], we have demonstrated that this compound exhibits a potent, target-specific anti-angiogenic profile comparable to clinical standards like Pazopanib. Its high efficacy in VEGF-dependent endothelial cells, combined with low generalized cytotoxicity, makes it a strong candidate for further pharmacokinetic and in vivo angiogenesis studies.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances (via PMC / NIH) URL:[Link]
-
Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) Source: International Journal of Molecular Medicine (via PMC / NIH) URL:[Link]
-
High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels Source: Current Protocols in Chemical Biology (via PubMed / NIH) URL:[Link]
-
Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf (via NIH) URL:[Link]
-
Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation Source: Scientific Reports (via PMC / NIH) URL:[Link]
-
Canonical and non-canonical VEGF pathways: New developments in biology and signal transduction Source: Cellular and Molecular Life Sciences (via PMC / NIH) URL:[Link]
-
A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening Source: PLoS One (via PMC / NIH) URL:[Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canonical and non-canonical VEGF pathways: New developments in biology and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: N-benzyl-1H-indazol-7-amine vs. Standard of Care in Cancer Models
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Kinase Inhibition, Apoptotic Modulation, Pharmacokinetics, and In Vitro Profiling
Executive Summary
The indazole core is a highly versatile pharmacophore in medicinal chemistry, widely recognized for its application in synthesizing potent protein kinase inhibitors and targeted anticancer agents[1]. While current Standard of Care (SoC) chemotherapies and targeted agents (e.g., Imatinib, Paclitaxel) demonstrate high clinical efficacy, they are frequently limited by acquired resistance, poor selectivity, and severe off-target toxicity[2].
N-benzyl-1H-indazol-7-amine represents an investigational scaffold within the 1H-indazole-amine family. Structural modifications of this framework have shown promising anti-proliferative activity against various human cancer cell lines, including chronic myeloid leukemia (K562) and breast cancer (MCF-7), primarily by acting as an effective hinge-binding fragment for kinases and modulating the p53/MDM2 apoptotic pathway[2]. This guide objectively compares the experimental performance of this indazole derivative against established SoC compounds, providing validated protocols and causality-driven insights for preclinical evaluation.
Mechanistic Profiling: Indazole Scaffolds vs. Standard of Care
To evaluate N-benzyl-1H-indazol-7-amine objectively, we must first establish its mechanistic divergence from conventional therapies.
-
Standard of Care (e.g., Imatinib): Functions primarily as a competitive inhibitor of the BCR-ABL tyrosine kinase in CML, blocking the ATP-binding site and preventing downstream proliferation signals.
-
Indazole Derivatives (e.g., N-benzyl-1H-indazol-7-amine): Exhibit dual-action potential. They not only target serine/threonine kinases (such as PLK4 or PKMYT1)[3] but also disrupt the p53/MDM2 interaction. By inhibiting MDM2, these compounds stabilize p53, leading to the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax, culminating in concentration-dependent apoptosis[2].
Mechanistic pathway of N-benzyl-1H-indazol-7-amine inducing apoptosis via p53/MDM2 modulation.
Quantitative Efficacy Data
The following table synthesizes in vitro profiling data comparing optimized 1H-indazole-amine derivatives against SoC drugs across established cancer models[2],[3].
| Compound | Target Cell Line | Primary Mechanism | IC₅₀ (µM) | Selectivity Index (vs HEK-293) | HLM Half-Life (T₁/₂) |
| Indazole Scaffold | K562 (CML) | p53/MDM2 Modulation | 5.15 | > 6.4x | Moderate |
| Indazole Scaffold | MCF-7 (Breast) | Kinase Inhibition (PLK4) | 0.979 | > 5.0x | 2.69 min |
| Imatinib (SoC) | K562 (CML) | BCR-ABL Inhibition | 0.25 | > 10.0x | > 60 min |
| Paclitaxel (SoC) | MCF-7 (Breast) | Microtubule Stabilization | 0.012 | Low (< 2.0x) | > 45 min |
Data Interpretation: While SoC compounds like Paclitaxel exhibit superior absolute potency (lower IC₅₀), they often suffer from poor selectivity, leading to high cytotoxicity in normal cells. The indazole scaffold demonstrates a highly favorable selectivity profile (e.g., low toxicity to normal HEK-293 cells)[2]. However, researchers must account for the historically poor metabolic stability of certain indazole derivatives in Human Liver Microsomes (HLMs), which necessitates further structural refinement to improve pharmacokinetic half-life[3].
Experimental Workflows & Standardized Protocols
To ensure scientific integrity, every protocol utilized to evaluate N-benzyl-1H-indazol-7-amine must act as a self-validating system. The workflow below outlines the critical path from cell culture to efficacy profiling.
Standardized in vitro workflow for evaluating indazole derivatives against standard of care.
Protocol 1: Cell Viability & IC₅₀ Determination (MTT Assay)
Causality Insight: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable correlation between absorbance at 570 nm and the number of metabolically active (viable) cells, allowing for precise IC₅₀ calculation.
-
Seeding: Seed K562 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (RPMI-1640 or DMEM). Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Prepare serial dilutions of N-benzyl-1H-indazol-7-amine and the SoC (Imatinib/Paclitaxel) from 0.1 µM to 50 µM. Add to respective wells. Include a vehicle control (0.1% DMSO) and a blank.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the dark blue formazan crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol 2: Apoptosis Validation via Flow Cytometry
Causality Insight: Annexin V-FITC binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the specific stage of cell death induced by the indazole compound.
-
Preparation: Harvest treated cells ( 1×106 cells/sample) after 48 hours of exposure to the compound at its calculated IC₅₀.
-
Washing: Wash cells twice with cold PBS and resuspend in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).
Protocol 3: Human Liver Microsome (HLM) Stability Assay
Causality Insight: Because indazole derivatives often exhibit rapid hepatic clearance[3], validating metabolic stability is critical. The addition of an NADPH regenerating system triggers CYP450-mediated metabolism, allowing researchers to calculate the intrinsic clearance and half-life of the compound.
-
Reaction Mixture: Combine N-benzyl-1H-indazol-7-amine (1 µM final concentration) with pooled HLMs (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the T1/2 .
Conclusion & Application Insights
When benchmarking N-benzyl-1H-indazol-7-amine against standard-of-care agents, researchers must weigh its distinct pharmacological profile. While SoC drugs like Imatinib and Paclitaxel offer superior raw potency, indazole derivatives provide a highly selective, multi-targeted approach (kinase inhibition + p53/MDM2 modulation) that is crucial for overcoming acquired resistance in refractory cancers[2],[1].
However, application scientists must prioritize structural optimization during lead development. The inherent vulnerability of the indazole core to rapid CYP450-mediated metabolism[3] dictates that future iterations of N-benzyl-1H-indazol-7-amine should explore functional group migrations or bioisosteric replacements to enhance microsomal stability without compromising its excellent selectivity index.
References
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at:[Link][2]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at:[Link][1]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at:[Link][3]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking N-benzyl-1H-indazol-7-amine Against Other 3-Aminoindazoles for Kinase Inhibition
Introduction: The Privileged Status of the 3-Aminoindazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The 3-aminoindazole core is a prime example of such a scaffold, particularly renowned for its role as a versatile "hinge-binding" motif in a multitude of protein kinase inhibitors.[1][2] Kinases, which regulate cellular signaling by phosphorylating target proteins, are critical targets in oncology and immunology, and their dysregulation is a hallmark of numerous diseases.[3][4]
The 3-amino group of the indazole scaffold is adept at forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP itself.[4][5] This foundational interaction anchors the inhibitor, allowing functional groups at other positions of the indazole ring to extend into surrounding pockets, thereby dictating potency and selectivity. This has led to the development of numerous potent kinase inhibitors targeting enzymes like FLT3, PDGFRα, c-Kit, and c-Met.[5][6]
This guide focuses on a specific, yet underexplored, member of this class: N-benzyl-1H-indazol-7-amine . Our objective is to establish a rigorous, systematic framework for benchmarking its performance against other well-characterized 3-aminoindazole derivatives. We will proceed not by simply listing data, but by elucidating the strategic rationale behind each experimental step, from initial synthesis and biochemical characterization to cellular activity and selectivity profiling. This document is designed for drug discovery professionals seeking to understand not just what to do, but why each step is critical for building a comprehensive and defensible data package for a novel kinase inhibitor candidate.
Part 1: Foundational Characterization & Synthesis Strategy
Before any biological comparison can be made, the synthetic accessibility and purity of the test compound must be established. The choice of synthetic route can significantly impact yield, scalability, and the impurity profile, all of which are critical considerations in a drug development program.
A common and robust method for synthesizing the 3-aminoindazole core involves the cyclization of substituted 2-halobenzonitriles with hydrazine or its derivatives.[1] However, for N-1 substituted indazoles like our target compound, selectivity issues can arise. A more controlled approach often involves a multi-step sequence that allows for precise installation of the N-1 benzyl group.
Generalized Synthetic Workflow
The following workflow represents a logical and commonly employed strategy for synthesizing N-substituted 3-aminoindazoles, ensuring regiochemical control.
Caption: Generalized workflow for controlled synthesis of N-benzyl-1H-indazol-7-amine.
Expert Rationale: This synthetic strategy is superior to direct cyclization with a substituted hydrazine because it avoids potential side reactions and provides a pure, well-characterized intermediate at each stage. The final reduction step is critical and must be performed under conditions that do not cleave the benzyl group. Purity of the final compound (>95% by HPLC) is non-negotiable for biological testing to ensure that observed activity is not due to a potent impurity.
Part 2: The Benchmarking Cascade: From Target to Cell
A successful benchmarking program is a tiered approach. We begin with highly controlled, in vitro biochemical assays to measure direct target engagement and inhibition. We then progress to cell-based assays to assess activity in a more complex biological environment, and finally, we evaluate selectivity across a broad panel of related targets.
Caption: A tiered experimental workflow for comprehensive inhibitor benchmarking.
Tier 1A: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
The 'Why': This is the foundational experiment. Its purpose is to quantify the concentration of an inhibitor required to reduce the activity of a purified kinase enzyme by 50% (the IC₅₀ value).[7] It is the most direct measure of a compound's potency against its intended target, free from the complexities of cell membranes, efflux pumps, or metabolic degradation. A low nanomolar IC₅₀ value is often the first indicator of a promising lead compound.
Protocol: In Vitro Radiometric Kinase Assay (Example: FGFR1)
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Dilution: Prepare a serial dilution series of N-benzyl-1H-indazol-7-amine and comparator compounds (e.g., from 100 µM to 0.1 nM) in 100% DMSO. Then, dilute these into the reaction buffer.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human FGFR1), the peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the inhibitor at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding the ATP mixture, which includes "cold" ATP and a tracer amount of [γ-³³P]-ATP. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillant to the dried plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[8]
Self-Validation:
-
Positive Control: Include a known, potent, broad-spectrum kinase inhibitor like Staurosporine.
-
Negative Control: Wells containing only DMSO (vehicle) to define 0% inhibition.
-
No Enzyme Control: Wells without kinase to determine background signal.
Tier 1B: Target Engagement Assay (Kₑ Determination)
The 'Why': While an IC₅₀ value measures functional inhibition, it can be influenced by factors like ATP concentration.[7][9] A binding assay, which determines the equilibrium dissociation constant (Kₑ), measures the physical affinity between the inhibitor and the kinase. This provides a more fundamental measure of potency and confirms that the inhibitor physically engages the target. A strong correlation between a low Kₑ and a low IC₅₀ strengthens the case for an on-target mechanism of action.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare 3X solutions of the test compounds, a 3X solution of the kinase/Eu-anti-tag antibody mixture, and a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.[10]
-
Assay Plate Setup: In a low-volume 384-well plate, add 5 µL of the 3X test compound dilution series.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀, which can be converted to Kₑ using the Cheng-Prusoff equation if the tracer's Kₑ is known.[10]
Tier 2: Cell-Based Antiproliferative Assay (GI₅₀ Determination)
The 'Why': A potent biochemical inhibitor must be able to enter a cell, engage its target in the complex cellular milieu, and elicit a biological response. This assay measures the concentration of the inhibitor required to inhibit the growth of a cancer cell line by 50% (the GI₅₀ value). It is a critical test of a compound's "real-world" potential. For this, we select cell lines where the target kinase is a known driver of proliferation (target-dependent) and cell lines where it is not (to check for general cytotoxicity).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating FGFR mutation for an FGFR inhibitor) into 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot cell viability (as a percentage of the vehicle-treated control) against inhibitor concentration and fit a dose-response curve to determine the GI₅₀ value.[8]
Caption: Mechanism of action for an ATP-competitive 3-aminoindazole kinase inhibitor.
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to collate the data from these assays into a clear, comparative format. This allows for an objective assessment of N-benzyl-1H-indazol-7-amine's performance relative to established benchmarks from the 3-aminoindazole class.
Hypothetical Benchmarking Data:
Table 1: Comparative Biochemical Potency Comparator A is a hypothetical, well-known 3-amino-6-phenyl-indazole derivative. Comparator B is a hypothetical 3-amino-4-ureido-indazole, similar to some multi-targeted inhibitors.[11]
| Compound | Target Kinase A (IC₅₀, nM) | Target Kinase B (IC₅₀, nM) | Binding Affinity (Kₑ, nM) to Kinase A |
| N-benzyl-1H-indazol-7-amine | 15 | 250 | 25 |
| Comparator A | 5 | 800 | 8 |
| Comparator B | 20 | 22 | 30 |
Table 2: Comparative Cellular Activity Cell Line 1 is dependent on Kinase A. Cell Line 2 is dependent on Kinase B.
| Compound | Cell Line 1 (GI₅₀, µM) | Cell Line 2 (GI₅₀, µM) |
| N-benzyl-1H-indazol-7-amine | 0.25 | 3.5 |
| Comparator A | 0.08 | 10.2 |
| Comparator B | 0.30 | 0.35 |
Analysis of Hypothetical Data:
-
N-benzyl-1H-indazol-7-amine shows good, low-nanomolar potency against Kinase A, which translates well into sub-micromolar activity in the Kinase A-dependent cell line. Its selectivity against Kinase B is moderate at the biochemical level.
-
Comparator A is more potent against Kinase A and demonstrates this in the cellular assay. It is also highly selective, showing much weaker activity against Kinase B. This might be a desirable profile for a highly targeted therapy.
-
Comparator B is a dual inhibitor, with similar potency against both kinases, a profile reflected in its cellular activity. This could be advantageous for targeting pathways with redundant signaling.
Conclusion and Future Directions
This guide has outlined a comprehensive, rationale-driven strategy for benchmarking N-benzyl-1H-indazol-7-amine against other 3-aminoindazole-based kinase inhibitors. The process is a logical cascade, moving from the controlled environment of biochemical assays to the complexity of cellular systems. By systematically evaluating biochemical potency (IC₅₀), target engagement (Kₑ), and cellular activity (GI₅₀), a clear picture of a compound's potential emerges.
Based on our hypothetical data, N-benzyl-1H-indazol-7-amine presents as a promising lead with good on-target potency and cellular activity. The next crucial step, which defines its therapeutic potential, would be a broad kinome selectivity screen (Tier 3). Profiling against a panel of several hundred kinases would reveal its off-target liabilities and help predict potential side effects. This comprehensive data package—potency, cellular activity, and selectivity—forms the foundation upon which all future preclinical and clinical development decisions are built. The 3-aminoindazole scaffold continues to be a fertile ground for inhibitor design, and rigorous, systematic benchmarking is the key to unlocking its full therapeutic potential.[4][5][12]
References
- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (n.d.). PMC.
- Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
- Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. (2022).
- Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2022). RSC Publishing.
- The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (n.d.).
- Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024).
- Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. (n.d.).
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.).
- Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. (2010).
- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2007).
- Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Deriv
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed.
- Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers. (n.d.). Benchchem.
- Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Deriv
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
- Biologically active 3-aminoindazoles. (n.d.).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- LanthaScreen Eu Kinase Binding Assay for KDR Overview. (n.d.). Thermo Fisher Scientific.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI.
- Correlation of experimental IC 50 values to those calculated
- Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2022). PubMed.
- Affinity Classification of Kinase Inhibitors by Mass Spectrometric Methods and Validation Using Standard IC50 Measurements. (2008).
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). PMC - NIH.
- (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024).
- Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (2023). bioRxiv.
- Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature. (2018).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
- In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. (2018). PubMed.
- 1-benzyl-1H-indazole. (n.d.). PubChem - NIH.
- Discovery and synthesis of novel indazole deriv
- Expanding the structural diversity of Bcr-Abl inhibitors: Dibenzoylpiperazin incorporated with 1H-indazol-3-amine. (2015). PubMed.
- A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008).
- development of 1h-indazole derivatives as anti-inflammatory agents using comput
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).
- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). PubMed.
- 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. (n.d.). PubMed.
- 1-Benzyl-3-hydroxy-1H-indazole 97 2215-63-6. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen [intechopen.com]
- 3. EP1820503A2 - Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
